Decapeptide-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFAMLECFSFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H90N18O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Decapeptide-12: A Technical Guide to its Synthesis, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decapeptide-12, a synthetic oligopeptide with the amino acid sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention in the fields of dermatology and cosmetology for its potent tyrosinase inhibitory activity.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its synthesis via solid-phase peptide synthesis (SPPS), its primary structure, and its mechanism of action. Quantitative data on its biological activity are presented, along with a detailed, representative experimental protocol for its synthesis and purification. Furthermore, this document includes visualizations of its signaling pathway and experimental workflow to facilitate a comprehensive understanding for research and development purposes.
Introduction
This compound is a synthetic peptide composed of ten amino acids.[2] It was specifically designed to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.[3][4] By modulating this pathway, this compound offers a targeted approach to reducing hyperpigmentation and promoting a more even skin tone.[3] Its efficacy as a tyrosinase inhibitor has been demonstrated in various studies, making it a subject of interest for dermatological and cosmetic applications.
Amino Acid Sequence and Physicochemical Properties
The primary structure of this compound has been consistently reported as a linear sequence of ten amino acids.
Table 1: Amino Acid Sequence of this compound [2][5]
| Full Name | Three-Letter Code | One-Letter Code |
| Tyrosine | Tyr | Y |
| Arginine | Arg | R |
| Serine | Ser | S |
| Arginine | Arg | R |
| Lysine | Lys | K |
| Tyrosine | Tyr | Y |
| Serine | Ser | S |
| Serine | Ser | S |
| Tryptophan | Trp | W |
| Tyrosine | Tyr | Y |
Sequence: H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH[2]
Table 2: Physicochemical Properties of this compound [2][4]
| Property | Value |
| Molecular Formula | C65H90N18O17 |
| Molecular Weight | 1395.5 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
This compound is synthesized using Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for the efficient and controlled assembly of amino acids into a peptide chain on a solid support.[6] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.
Representative Experimental Protocol for Solid-Phase Synthesis
This protocol is a representative procedure for the manual synthesis of this compound on a 0.1 mmol scale using Fmoc/tBu strategy.
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid).
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Pre-activate Fmoc-Tyr(tBu)-OH with HCTU and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) with HCTU and DIPEA in DMF.
-
Add the activated amino acid to the resin and react for 2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for all 10 amino acids in the sequence (Trp, Ser, Ser, Tyr, Lys, Arg, Ser, Arg, Tyr).
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), remove the Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound as a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry (MS).[3]
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Mechanism of Action and Biological Activity
This compound's primary mechanism of action is the competitive inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[1][3] By binding to the active site of tyrosinase, this compound prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby reducing the production of melanin.[4]
Table 3: Quantitative Biological Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | Mushroom Tyrosinase | 40 µM | [7] |
| Kd | Tyrosinase | 61.1 µM | [7] |
Studies have shown that this compound can significantly reduce melanin content in cultured melanocytes without affecting cell proliferation, indicating its specific inhibitory action on melanogenesis.[1]
Caption: this compound inhibits the tyrosinase-catalyzed steps in melanogenesis.
Conclusion
This compound is a well-defined synthetic oligopeptide with a specific amino acid sequence that confers potent tyrosinase inhibitory activity. Its synthesis via solid-phase peptide synthesis is a robust and established method, allowing for the production of high-purity peptide for research and development. The targeted mechanism of action, coupled with demonstrated efficacy in reducing melanin production, underscores the potential of this compound in various applications within dermatology and drug development. This technical guide provides a foundational understanding of the synthesis, structure, and function of this compound to support further scientific investigation and application.
References
- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. WO2012154959A1 - Peptide tyrosinase inhibitors and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Primary Biological Functions of Decapeptide-12
Abstract
This compound, a synthetic oligopeptide with the sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention in dermatological and cellular research for its potent biological activities.[1] This technical guide provides a comprehensive overview of the primary biological functions of this compound, with a core focus on its well-documented role as a competitive inhibitor of the enzyme tyrosinase, a critical regulator of melanogenesis. The document details the mechanism of action, summarizes key quantitative data from in-vitro and clinical studies, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and cellular biology.
Primary Biological Function: Inhibition of Melanogenesis via Tyrosinase Suppression
The principal and most extensively studied biological function of this compound is the inhibition of melanin synthesis.[2][3][4] Melanin is the primary pigment determining skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders such as melasma and solar lentigines.[3][5] The synthesis of melanin, or melanogenesis, is a complex process where the enzyme tyrosinase plays a rate-limiting role.[5][6]
Tyrosinase, a copper-containing enzyme, catalyzes the first two critical steps in the melanin synthesis pathway:
-
The hydroxylation of L-tyrosine to L-DOPA (monophenolase activity).[1][5]
-
The oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][5]
This compound functions as a potent competitive inhibitor of tyrosinase.[7][8] Its structure, particularly the presence of tyrosine residues, allows it to act as a substrate analogue, binding to the active site of the tyrosinase enzyme.[1][6] This binding action competitively blocks the natural substrate, L-tyrosine, from accessing the enzyme, thereby halting the downstream production of melanin.[1][6] Studies suggest the C-terminal tyrosine residue of the peptide is particularly crucial for this inhibitory binding near the copper ions in the tyrosinase active site.[1] Importantly, this inhibition of melanin content occurs without impacting melanocyte proliferation or viability, indicating a targeted enzymatic modulation rather than a cytotoxic effect.[1][2][8]
Signaling Pathway: Melanogenesis Inhibition
The following diagram illustrates the melanogenesis pathway and the specific point of inhibition by this compound.
Quantitative Data on Efficacy
The inhibitory potential of this compound has been quantified in numerous in-vitro and clinical studies. The data highlights its potency compared to other well-known skin-lightening agents.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Value | Enzyme/Cell Source | Substrate | Comments | Reference |
| IC₅₀ | 40 µM | Mushroom Tyrosinase | L-DOPA | Represents the concentration for 50% inhibition. | [7][9][10] |
| IC₅₀ | 123 µM | Mushroom Tyrosinase | L-Tyrosine | Inhibition of monophenolase activity. | [7][8] |
| K_d_ | 61.1 µM | Tyrosinase | - | Dissociation constant, indicating binding affinity. | [7][9][10] |
| Human Tyrosinase Inhibition | 25-35% | Human Tyrosinase | L-DOPA or L-Tyrosine | At a concentration of 100 µM. | [7][8] |
| Melanin Content Reduction | 43% | Melanocytes | - | At 100 µM for 7 days, with no effect on cell proliferation. | [7][8] |
Table 2: Clinical Efficacy of this compound in Treating Hyperpigmentation
| Study Focus | Subjects | Treatment Regimen | Key Results | Reference |
| Facial Photodamage | 13 females (Fitzpatrick I-IV) | This compound system for 24 weeks | 38.5% improved from moderate to completely cleared; 30.7% from moderate to mild. | [2][11] |
| Melasma | 33 Hispanic females | 0.01% this compound system for 16 weeks | Mean decrease in MASI scores of 36% (4 wks), 46% (8 wks), 54% (12 wks), and 60% (16 wks). | [12] |
| Recalcitrant Melasma | Small pilot study | 0.01% this compound cream twice daily | 40% reduction in melasma appearance at 12 weeks; 50% at 16 weeks. | [13][14] |
| Post-Inflammatory Hyperpigmentation | Case study | Dermalinfusion + topical 0.01% this compound cream | Accelerated clearance of PIH in skin of color. | [13][15] |
Other Reported Biological Activities
While tyrosinase inhibition is its primary function, some research models suggest this compound may have broader cellular effects.
-
Sirtuin (SIRT) Gene Transcription: In human neonatal keratinocyte progenitors, this compound (100 µM, 72h) was shown to increase the transcription of SIRT1, SIRT3, SIRT6, and SIRT7.[7] Sirtuins are involved in cellular processes like aging, DNA repair, and metabolic regulation.[1]
-
Immunomodulation: At higher concentrations (0-1 mM), this compound has been observed to reduce the proliferation of Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.
In-Vitro Tyrosinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase in a cell-free system.
Objective: To determine the IC₅₀ value of this compound against tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound stock solution
-
96-well microplate
-
Microplate reader (spectrophotometer)
Protocol:
-
Preparation: Prepare serial dilutions of this compound in phosphate buffer. A positive control (e.g., Kojic Acid) and a negative control (buffer only) should be prepared.
-
Enzyme Addition: To each well of a 96-well plate, add 20 µL of the test material (this compound dilution, positive control, or negative control).
-
Incubation with Enzyme: Add 50 µL of tyrosinase enzyme solution to each well. Incubate the plate at 25°C for 10 minutes.[16]
-
Substrate Addition: Initiate the reaction by adding 30 µL of L-DOPA substrate solution to each well.[16]
-
Measurement: Immediately place the plate in a microplate reader and measure the optical density (absorbance) at 475-510 nm.[16][17] Take readings every minute for 20-60 minutes to monitor the formation of dopachrome.[16][18]
-
Calculation:
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = [(Slope of Negative Control - Slope of Sample) / Slope of Negative Control] * 100[16]
-
Plot the percent inhibition against the log of this compound concentration and determine the IC₅₀ value using non-linear regression.
-
Experimental Workflow: Tyrosinase Inhibition Assay
Melanin Content Assay in Cell Culture
This assay measures the effect of this compound on melanin production in cultured melanocytes.
Objective: To quantify the reduction in melanin synthesis in melanocytes following treatment with this compound.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, TPA, etc.)
-
This compound
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed melanocytes in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound. An untreated control group is essential. For stimulated synthesis, an agent like α-MSH can be added.[19]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours to 7 days).[7][8]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer. This will dissolve the cells and release the melanin.
-
Quantification:
-
Measure the absorbance of the cell lysates at 475 nm using a microplate reader.[17] The absorbance is directly proportional to the melanin content.
-
A parallel plate should be used to perform a cell viability assay (e.g., Crystal Violet or MTT) to ensure the observed reduction in melanin is not due to cytotoxicity.[17]
-
-
Normalization: Normalize the melanin content to the total protein content or cell number to account for any minor differences in cell proliferation.
Conclusion
The primary biological function of this compound is the potent and competitive inhibition of the tyrosinase enzyme. This mechanism effectively reduces melanin synthesis without inducing melanocyte cytotoxicity, making it a molecule of significant interest for the management of hyperpigmentation disorders. Quantitative in-vitro data and clinical studies consistently support its efficacy and safety profile.[2][7][8] While preliminary research suggests potential roles in modulating sirtuin pathways and immune responses, these functions require further investigation. The experimental protocols and data presented in this guide provide a technical foundation for professionals working on the research and development of novel dermatological agents.
References
- 1. dorseteye.com [dorseteye.com]
- 2. Open-label evaluation of the skin-brightening efficacy of a skin-brightening system using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omizzur.com [omizzur.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [novoprolabs.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. scribd.com [scribd.com]
- 12. Open-label evaluation of a novel skin brightening system containing 0.01% this compound in combination with 20% buffered glycolic acid for the treatment of mild to moderate facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Topical Delivery and Dermalinfusion of this compound Accelerates Resolution of Post-Inflammatory Hyperpigmentation in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 14. researchgate.net [researchgate.net]
- 15. corepeptides.com [corepeptides.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. Dipeptides Inhibit Melanin Synthesis in Mel-Ab Cells through Down-Regulation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- 19. Anti-Melanogenesis Effects of a Cyclic Peptide Derived from Flaxseed via Inhibition of CREB Pathway [mdpi.com]
Decapeptide-12: A Technical Guide to Tyrosinase Inhibition in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decapeptide-12, a synthetic oligopeptide with the amino acid sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This technical guide provides a comprehensive overview of the role of this compound in tyrosinase inhibition, its mechanism of action, and its efficacy in reducing hyperpigmentation. Detailed experimental protocols for key assays, quantitative data from in vitro and in vivo studies, and visualizations of relevant pathways and workflows are presented to support further research and development in the fields of dermatology and cosmetology.
Introduction
Melanogenesis is the complex process responsible for the production of melanin, the primary determinant of skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, aberrant or excessive melanin production can lead to various hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[2] The enzymatic cascade of melanogenesis is primarily regulated by tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Consequently, the inhibition of tyrosinase activity is a principal strategy for the development of skin-lightening and depigmenting agents.
This compound has garnered significant attention as a competitive inhibitor of tyrosinase.[4] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the downstream cascade of melanin production.[1] Notably, this compound has demonstrated a favorable safety profile, with studies indicating a low incidence of side effects and a lack of cytotoxicity towards melanocytes, distinguishing it from traditional depigmenting agents like hydroquinone.[5][6]
Mechanism of Action: Competitive Inhibition of Tyrosinase
This compound functions as a competitive inhibitor of tyrosinase.[4] This mode of inhibition is characterized by the inhibitor molecule reversibly binding to the active site of the enzyme, the same site to which the substrate (L-tyrosine) would normally bind. The structural similarity of the tyrosine residues within this compound to the natural substrate L-tyrosine is thought to be crucial for its inhibitory activity.[1] By occupying the active site, this compound prevents the catalytic conversion of L-tyrosine to L-DOPA, effectively halting the initial step of melanogenesis.[1][3]
Kinetic studies have confirmed this competitive inhibition mechanism, demonstrating that the inhibitory effect of this compound can be overcome by increasing the substrate concentration.[7] Docking simulations have further elucidated the interaction, suggesting that the C-terminal tyrosine residue of this compound plays a significant role in binding near the copper ions within the tyrosinase active site, acting as a substrate analogue.[1]
Quantitative Data on Tyrosinase Inhibition and Efficacy
The efficacy of this compound in inhibiting tyrosinase and reducing melanin has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Tyrosinase Inhibition and Binding Affinity
| Parameter | Enzyme Source | Value | Reference(s) |
| IC50 (diphenolase activity) | Mushroom Tyrosinase | 40 µM | [4] |
| IC50 (monophenolase activity) | Mushroom Tyrosinase | 123 µM | [4] |
| Human Tyrosinase Inhibition | Human Melanocytes | 25-35% at 100 µM | [4] |
| Binding Affinity (Kd) | Tyrosinase | 61.1 µM | [4] |
Table 2: Cellular Efficacy in Melanin Reduction
| Cell Line | Treatment Concentration | Duration | Melanin Reduction | Reference(s) |
| Melanocytes | 100 µM | 7 days | 43% | [4][7] |
Table 3: Clinical Efficacy in Hyperpigmentation Treatment
| Condition | Study Design | Treatment | Duration | Key Results | Reference(s) |
| Facial Hyperpigmentation (Photodamage) | Open-label, prospective | This compound in a skin-brightening system | 24 weeks | 38.5% of subjects with moderate photodamage achieved complete clearance. 30.7% improved from moderate to mild photodamage. | [5][7] |
| Mild to Moderate Melasma | Open-label, prospective, multicenter | 0.01% this compound cream in a brightening system | 16 weeks | Mean decrease in MASI scores: 36% (wk 4), 46% (wk 8), 54% (wk 12), 60% (wk 16). | [8][9] |
| Recalcitrant Melasma | Pilot clinical study | 0.01% this compound cream | 16 weeks | 40% reduction in melasma appearance at 12 weeks; 50% at 16 weeks. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity by quantifying the formation of dopachrome from the oxidation of a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (test inhibitor)
-
Kojic Acid or Hydroquinone (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer. L-tyrosine may require gentle heating to dissolve.
-
Prepare stock solutions of this compound and the positive control at various concentrations in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution (this compound at various concentrations) or control solution.
-
Mushroom tyrosinase solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance of the wells at 475 nm (for dopachrome formation from L-DOPA) or 490 nm (for dopachrome formation from L-tyrosine) at regular intervals (e.g., every minute) for a defined period (e.g., 20-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in culture plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Include an untreated control group.
-
-
Cell Lysis and Melanin Quantification:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the lysate at 405 nm or 492 nm using a spectrophotometer.
-
-
Data Analysis:
-
The melanin content is proportional to the absorbance reading.
-
Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like the BCA assay) to account for differences in cell number.
-
Calculate the percentage of melanin reduction compared to the untreated control.
-
Clinical Evaluation of Hyperpigmentation
Clinical trials are essential to evaluate the in vivo efficacy and safety of this compound.
Study Design:
-
A typical study would be a randomized, double-blind, placebo-controlled trial.
-
Subjects with a specific type of hyperpigmentation (e.g., melasma, solar lentigines) are recruited.
-
The treatment group applies a formulation containing this compound, while the control group applies a placebo formulation.
Efficacy Assessment:
-
Melasma Area and Severity Index (MASI): A standardized scoring system that evaluates the area of involvement, darkness, and homogeneity of melasma.
-
Global Assessment of Photodamage (GAP) Severity Scale: A photographic scale used by investigators to grade the overall severity of photodamage.
-
Standardized Digital Photography: High-resolution images taken at baseline and follow-up visits under consistent lighting conditions to visually assess changes in pigmentation.
-
Colorimetric Measurements: Use of a mexameter or chromameter to objectively measure changes in melanin and erythema indices.
-
Subject Self-Assessment: Questionnaires to gauge the participant's perception of improvement.
Safety and Tolerability Assessment:
-
Monitoring and recording of any adverse events, such as skin irritation, redness, or itching.
Visualizations
Signaling Pathway of Melanogenesis and this compound Inhibition
Caption: this compound competitively inhibits tyrosinase, blocking melanin synthesis.
Experimental Workflow for In Vitro Tyrosinase Inhibition Assay
References
- 1. Determination of melanin content in melanoma cells [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Development of a photographic scale for consistency and guidance in dermatological assessment of forearm sun damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Decapeptide-12: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decapeptide-12, a synthetic oligopeptide with the amino acid sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key in-vitro and in-vivo assays, a summary of quantitative efficacy data, and an exploration of its synthesis and safety profile. Visualizations of the melanogenesis signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biochemical interactions and evaluation methodologies.
Introduction
Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common dermatological conditions characterized by the overproduction and uneven distribution of melanin.[1][2] Traditional topical treatments have often relied on agents like hydroquinone, which, despite its efficacy, can be associated with side effects such as skin irritation and paradoxical hyperpigmentation.[3] This has driven the search for safer and more targeted therapeutic agents. This compound was developed by researchers at Stanford University as a novel solution for skin brightening.[3] It functions by competitively inhibiting the tyrosinase enzyme, thereby modulating melanin production without causing cytotoxicity to melanocytes.[2][3]
Mechanism of Action: Inhibition of Melanogenesis
The primary mechanism of action of this compound is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biochemical pathway of melanin synthesis (melanogenesis).[2] By binding to the active site of tyrosinase, this compound prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively reducing the production of both eumelanin and pheomelanin.[4]
Melanogenesis Signaling Pathway
The production of melanin is a complex process regulated by various signaling pathways. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes is a key trigger. This initiates a cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates the cyclic AMP-responsive element-binding protein (CREB), which upregulates the expression of microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte differentiation and function, and it promotes the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). This compound acts downstream in this pathway, directly inhibiting the enzymatic activity of tyrosinase.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in-vitro and in-vivo studies. The following tables summarize the key findings.
Table 1: In-Vitro Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Mushroom | L-DOPA | 40 | [4] |
| This compound | Mushroom | L-Tyrosine | 123 | [4] |
| Hydroquinone | Mushroom | - | 680 | [5] |
Table 2: In-Vitro Melanin Content Reduction
| Cell Line | Treatment | Concentration (µM) | Duration | Melanin Reduction (%) | Reference |
| Melanocytes | This compound | 100 | 7 days | 43 | [4] |
Table 3: Clinical Study Results for Hyperpigmentation
| Study Population | Condition | Treatment Regimen | Duration | Key Outcomes | Reference |
| 13 female subjects (Fitzpatrick I-IV) | Facial hyperpigmentation from photodamage | This compound with antioxidant cleanser, glycolic-acid moisturizer, and sunscreen | 24 weeks | 38.5% achieved complete clearance from moderate photodamage; 30.7% improved from moderate to mild. | [1][6] |
| 33 Hispanic female subjects | Mild-to-moderate melasma | 0.01% this compound cream, antioxidant cleanser, 20% buffered glycolic acid lotion, and SPF 30 sunscreen | 16 weeks | Mean decrease in MASI scores of 60%. | [7][8] |
| Case study (Fitzpatrick IV) | Post-inflammatory hyperpigmentation | Topical 0.01% this compound cream and dermalinfusion | - | Accelerated clearance compared to placebo. | [2][5] |
Experimental Protocols
In-Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound, kojic acid, and mushroom tyrosinase in appropriate solvents (e.g., DMSO for test compounds, phosphate buffer for enzyme).
-
In a 96-well plate, add 20 µL of various concentrations of this compound or control solutions.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader to quantify the formation of dopachrome.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Melanin Content Assay
This protocol describes the quantification of melanin content in cultured B16F10 melanoma cells following treatment with this compound.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of this compound (with or without α-MSH) and incubate for 72 hours.
-
Wash the cells with PBS and harvest them using trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH with 10% DMSO and incubating at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, which is determined using a standard protein assay (e.g., BCA assay).
Synthesis of this compound
This compound (Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr) is synthesized using solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu strategy.
General Principle of Fmoc/tBu SPPS: The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for Ser and Tyr, pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg, and tert-butyloxycarbonyl (Boc) for Lys and Trp.
Step-by-Step Synthesis Outline:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal acid) is deprotected to expose the free amino group.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a mild base (e.g., 20% piperidine in DMF) to expose the N-terminal amine of the growing peptide chain.
-
Subsequent Amino Acid Couplings: The cycle of coupling and deprotection is repeated for each subsequent amino acid in the sequence (Trp, Ser, Ser, Tyr, Lys, Arg, Ser, Arg, Tyr), using the appropriately protected Fmoc-amino acid derivatives (Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Safety and Toxicology
Preclinical safety data for this compound indicates a favorable safety profile.
-
Cytotoxicity: In-vitro studies have shown that this compound is not cytotoxic to human melanocytes, a significant advantage over some traditional skin-lightening agents.[2]
-
Skin Irritation and Sensitization: Clinical studies have reported a low incidence of side effects, with treatments being generally well-tolerated.[1][7][9] Some studies noted rare occurrences of mild erythema, dryness, and pruritus.[6]
-
Mutagenicity and Genotoxicity: While specific public data on mutagenicity and genotoxicity for this compound is limited, peptides are generally considered to have a low potential for such effects due to their nature as amino acid polymers that are metabolized into naturally occurring components. Standard in-vitro and in-vivo assays, such as the Ames test and micronucleus assay, would be part of a comprehensive safety assessment.[10]
-
Phototoxicity: While one source suggests that this compound may increase photosensitivity, this is not a widely reported finding in the primary clinical literature.[11] As with any skincare regimen targeting hyperpigmentation, the use of a broad-spectrum sunscreen is recommended.
Conclusion
This compound represents a significant advancement in the topical management of hyperpigmentation. Its targeted mechanism of action, involving the competitive inhibition of tyrosinase, allows for effective modulation of melanin production with a favorable safety profile. The in-vitro and in-vivo data consistently demonstrate its efficacy in reducing hyperpigmentation from various etiologies. For researchers and drug development professionals, this compound serves as a promising lead compound and a valuable tool for further investigation into the regulation of melanogenesis and the development of next-generation dermatological therapies.
References
- 1. Open-label evaluation of the skin-brightening efficacy of a skin-brightening system using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Topical Delivery and Dermalinfusion of this compound Accelerates Resolution of Post-Inflammatory Hyperpigmentation in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. qualitide.com [qualitide.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Decapeptide 12: A promising solution for skin pigmentation issues - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. muscleandbrawn.com [muscleandbrawn.com]
Decapeptide-12: A Novel Modulator of Cellular Senescence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Decapeptide-12, a synthetic oligopeptide with the sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention for its well-documented effects on melanogenesis through the inhibition of the tyrosinase enzyme.[1][2][3][4] Emerging research, however, illuminates a broader potential for this peptide in the realm of cellular aging. This technical guide synthesizes the current understanding of this compound's impact on cellular senescence, focusing on its mechanism of action via the upregulation of sirtuins. We provide a comprehensive overview of the pertinent signaling pathways, quantitative data from key studies, and detailed experimental protocols for the assays central to this field of research. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting cellular senescence.
Introduction to Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest.[5] While it serves as a crucial tumor-suppressive mechanism and is involved in embryonic development and wound healing, the accumulation of senescent cells in tissues is a hallmark of aging and contributes to a wide range of age-related pathologies.[5] Senescent cells are metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[5] The SASP can disrupt tissue microenvironments, induce chronic inflammation, and even promote senescence in neighboring cells.[5]
Key molecular markers of cellular senescence include increased activity of senescence-associated β-galactosidase (SA-β-gal) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p16INK4a and p21CIP1.[6][7] These proteins enforce the cell cycle arrest characteristic of senescent cells.[6][7]
This compound and its Emerging Role in Cellular Senescence
While initially recognized for its application in dermatology for hyperpigmentation, this compound is now being investigated for its potential anti-aging and cellular health benefits.[4] The primary mechanism through which this compound is thought to influence cellular senescence is by modulating the expression of sirtuins, a class of NAD+-dependent deacetylases that play a pivotal role in regulating cellular processes related to aging, stress resistance, and longevity.[1][8]
Mechanism of Action: Sirtuin Upregulation
Studies have demonstrated that this compound can significantly increase the transcription of several sirtuin genes in human epidermal keratinocyte progenitors.[8] This upregulation of sirtuins is a key event that links this compound to the modulation of cellular senescence pathways. Sirtuins, particularly SIRT1 and SIRT6, are known to delay cellular senescence through various mechanisms, including enhancing DNA repair, maintaining telomere integrity, and regulating the expression of key senescence-associated proteins.[9][10][11][12]
Quantitative Data on this compound's Effect on Sirtuin Expression
The following table summarizes the quantitative data on the effect of this compound on sirtuin gene transcription in human neonatal keratinocyte progenitors after 72 hours of treatment with 100 μM this compound.[8]
| Sirtuin Gene | Fold Increase in Transcription (Mean ± SD) |
| SIRT1 | 141 ± 11% |
| SIRT3 | 121 ± 13% |
| SIRT6 | 147 ± 8% |
| SIRT7 | 95.4 ± 14% |
Signaling Pathways
This compound-Mediated Sirtuin Activation and Downstream Effects on Cellular Senescence
The upregulation of sirtuins by this compound initiates a cascade of events that can counteract the progression of cellular senescence. SIRT1 and SIRT6, in particular, are key players in this process.
-
SIRT1 Signaling: SIRT1 is known to deacetylate and thereby inhibit the activity of the tumor suppressor protein p53.[12][13] This, in turn, can lead to a reduction in the expression of p21CIP1, a downstream target of p53 and a critical enforcer of cell cycle arrest in senescent cells.[12][13] Furthermore, SIRT1 can repress the expression of p16INK4a through epigenetic modifications.[12] By downregulating both p16 and p21, SIRT1 activation can delay the onset of cellular senescence.[12][14][15]
-
SIRT6 Signaling: SIRT6 plays a crucial role in maintaining genomic stability and telomere integrity.[9][11][16][17] It facilitates DNA repair pathways and deacetylates histone H3 at telomeric chromatin, which helps to prevent telomere dysfunction—a known trigger of cellular senescence.[9][10][11][16]
The following diagram illustrates the proposed signaling pathway through which this compound may influence cellular senescence.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for the histochemical detection of SA-β-gal activity at pH 6.0, a hallmark of senescent cells.[18][19][20][21]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in sterile water.
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the freshly prepared staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
Western Blotting for p16INK4a and p21CIP1
This protocol outlines the detection of p16 and p21 protein levels, which are typically upregulated in senescent cells.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p16INK4a and p21CIP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound and ensure that observed effects on senescence are not due to a reduction in cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound has a potential role in modulating cellular senescence, primarily through the upregulation of sirtuins. This mechanism offers a promising avenue for the development of novel therapeutics targeting age-related decline and diseases.
Future research should focus on directly investigating the effects of this compound on the key markers of cellular senescence, such as SA-β-gal activity and the expression of p16INK4a and p21CIP1, in various cell types and in vivo models. Furthermore, a deeper exploration of the downstream signaling pathways activated by this compound-induced sirtuin expression will provide a more complete understanding of its anti-senescence properties. Elucidating the full spectrum of this compound's biological activities will be crucial for its potential translation into clinical applications for age-related conditions.
References
- 1. dorseteye.com [dorseteye.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Senotherapeutic peptide treatment reduces biological age and senescence burden in human skin models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression of p16 and p21 in the frontal association cortex of ALS/MND brains suggests neuronal cell cycle dysregulation and astrocyte senescence in early stages of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Regulation of stem cell aging by SIRT1 – Linking metabolic signaling to epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT1 as a therapeutic target in inflammaging of the pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT1 overexpression antagonizes cellular senescence with activated ERK/S6k1 signaling in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | SIRT6 in Senescence and Aging-Related Cardiovascular Diseases [frontiersin.org]
- 18. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. telomer.com.tr [telomer.com.tr]
- 20. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]
- 21. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Decapeptide-12: A Technical Deep Dive into its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decapeptide-12, a synthetic oligopeptide with the amino acid sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr, has emerged as a significant molecule in the field of dermatology and cosmetic science due to its potent skin-lightening properties.[1] This technical guide provides an in-depth exploration of the biochemical properties of this compound, focusing on its mechanism of action as a tyrosinase inhibitor, its effects on melanogenesis, and its interactions with relevant signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and skincare formulation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C65H90N18O17 | [2] |
| Molecular Weight | 1311.46 g/mol | [2] |
| Amino Acid Sequence | Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr (YRSRKYSSWY) | [1] |
| Appearance | White powder | [3] |
| Solubility | Soluble in water | [3] |
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound exerts its skin-lightening effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][4][5][6] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By inhibiting this enzyme, this compound effectively reduces the production of melanin.[1][4]
Quantitative Efficacy of Tyrosinase Inhibition
Numerous in vitro studies have quantified the inhibitory potency of this compound against tyrosinase.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Mushroom Tyrosinase | 40 µM | [5][6] |
| IC50 (Monophenolase) | Mushroom Tyrosinase | 123 µM | [5] |
| Kd | Tyrosinase | 61.1 µM | [5][6] |
| Inhibition of Human Tyrosinase | Human Tyrosinase | 25-35% at 100 µM | [2][5] |
Impact on Melanogenesis
By inhibiting tyrosinase, this compound directly impacts the process of melanogenesis, leading to a reduction in melanin content in melanocytes.
Quantitative Data on Melanin Reduction
| Cell Line/System | This compound Concentration | Melanin Reduction | Reference |
| Melanocytes | 100 µM (7 days) | 43% | [5] |
| Mild-to-moderate melasma (Hispanic females, 16 weeks) | 0.01% cream | 60% decrease in MASI scores | [7] |
| Facial hyperpigmentation (24 weeks) | Not specified | 38.5% achieved complete clearance | [1] |
Importantly, studies have shown that this compound reduces melanin content without affecting cell proliferation or viability, indicating a targeted effect on melanogenesis rather than general cytotoxicity.[1][5]
Signaling Pathways in Melanogenesis and the Role of this compound
Melanogenesis is regulated by a complex signaling cascade. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[9][10] Phosphorylated CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[9][11][12] MITF binds to the promoter regions of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), thereby stimulating their transcription and leading to melanin synthesis.[11][13]
This compound's primary role as a tyrosinase inhibitor places its action downstream of this signaling cascade, directly interfering with the enzymatic process of melanin production. While there is no direct evidence from the provided search results of this compound modulating the upstream components of the cAMP/PKA/CREB/MITF pathway, its ability to inhibit the final enzymatic step makes it an effective agent in controlling hyperpigmentation.
Other Biochemical Effects
Sirtuin Gene Transcription
Interestingly, research suggests that this compound may have effects beyond tyrosinase inhibition. Studies have shown that it can increase the transcription of several Sirtuin (SIRT) genes.
| Gene | Fold Increase in Transcription | Reference |
| SIRT1 | 141 ± 11% | [5] |
| SIRT3 | 121 ± 13% | [5] |
| SIRT6 | 147 ± 8% | [5] |
| SIRT7 | 95 ± 14% | [5] |
Sirtuins are a class of proteins involved in regulating cellular processes, including aging, inflammation, and cellular stress. The upregulation of these genes by this compound suggests potential anti-aging and cellular health benefits, though this area requires further investigation.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol outlines a general method for determining the tyrosinase inhibitory activity of this compound using mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer. Create a series of dilutions to test a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
Mushroom tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes a common method to quantify the effect of this compound on melanin production in a cell culture model.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. A positive control (e.g., kojic acid) and a vehicle control should be included. If desired, stimulate melanogenesis with α-MSH.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding 1N NaOH with 10% DMSO to each well.
-
Incubate the plate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to ensure complete melanin dissolution.
-
Measure the absorbance of the lysate at a wavelength of approximately 405 nm or 475 nm using a microplate reader.
-
To normalize the melanin content, perform a protein assay (e.g., BCA assay) on the cell lysates to determine the total protein concentration in each well.
-
Express the melanin content as the absorbance value normalized to the protein concentration (e.g., OD405/µg protein).
-
Calculate the percentage of melanin reduction compared to the control.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound on cell viability.
Materials:
-
Target cell line (e.g., B16F10 melanocytes, HaCaT keratinocytes)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound and a vehicle control. A positive control for cytotoxicity (e.g., Triton X-100) should also be included.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Conclusion
This compound is a well-characterized oligopeptide with potent tyrosinase inhibitory activity, making it an effective agent for reducing hyperpigmentation. Its primary mechanism of action is the competitive inhibition of tyrosinase, which directly leads to a decrease in melanin synthesis. Quantitative data from both in vitro and clinical studies support its efficacy. Furthermore, its ability to upregulate sirtuin gene expression suggests potential additional benefits for skin health and anti-aging, warranting further investigation. The provided experimental protocols offer a framework for the continued study and evaluation of this compound and similar compounds in the field of dermatological research and development. This comprehensive technical overview provides a solid foundation for understanding the biochemical properties of this compound and its application in skincare and therapeutic contexts.
References
- 1. Open-label evaluation of the skin-brightening efficacy of a skin-brightening system using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bee pollen peptides as potent tyrosinase inhibitors with anti-melanogenesis effects in murine b16f10 melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Skin-Whitening Efficacy of a Novel Decapeptide (DP, KGYSSYICDK) Derived from Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [novoprolabs.com]
- 7. Open-label evaluation of a novel skin brightening system containing 0.01% this compound in combination with 20% buffered glycolic acid for the treatment of mild to moderate facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional co-activator regulates melanocyte differentiation and oncogenesis by integrating cAMP and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Decapeptide-12 and Its Modulatory Role on SIRT1 Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decapeptide-12, a synthetic oligopeptide, has garnered significant attention in the scientific community for its diverse biological activities, including its influence on melanogenesis and, more recently, its potential role in cellular aging and longevity pathways. This technical guide provides an in-depth analysis of the interaction between this compound and the expression of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance, DNA repair, and metabolism. Emerging research suggests that this compound may upregulate the transcription of several sirtuin genes, positioning it as a compound of interest for further investigation in the fields of dermatology, gerontology, and pharmacology.[1][2][3] This document consolidates the current quantitative data, outlines detailed experimental protocols for studying this interaction, and proposes a potential signaling pathway for further validation.
Quantitative Data Summary
Recent in vitro studies have demonstrated the capacity of this compound to significantly increase the transcription of several sirtuin genes in human epidermal keratinocyte progenitors. The following table summarizes the reported quantitative data on the upregulation of SIRT1 and other sirtuins following treatment with this compound.[1][2][4]
| Sirtuin Gene | Concentration of this compound | Incubation Time | Fold Increase in Transcription (Mean ± SD) |
| SIRT1 | 100 µM | 72 hours | 141 ± 11% |
| SIRT3 | 100 µM | 72 hours | 121 ± 13% |
| SIRT6 | 100 µM | 72 hours | 147 ± 8% |
| SIRT7 | 100 µM | 72 hours | 95 ± 14% |
Experimental Protocols
The following sections detail a representative methodology for investigating the effect of this compound on SIRT1 gene expression in human epidermal keratinocyte progenitors. This protocol is based on standard molecular biology techniques and the available information from existing studies.
Cell Culture of Human Epidermal Keratinocyte Progenitors
-
Cell Source: Primary Human Epidermal Keratinocyte Progenitors (from neonatal foreskin or adult skin biopsies).
-
Culture Medium: Keratinocyte Serum-Free Growth Medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, they are passaged using a trypsin/EDTA solution. For experiments, cells between passages 2 and 4 are typically used to ensure genetic stability and robust physiological responses.
Treatment with this compound
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the lyophilized powder in a sterile, biocompatible solvent (e.g., sterile phosphate-buffered saline or cell culture medium) to a concentration of 10 mM. The stock solution is then filter-sterilized and stored at -20°C.
-
Cell Seeding: Keratinocyte progenitors are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere and grow for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). A vehicle control (medium with the solvent used for the stock solution) is included in all experiments.
-
Incubation: The cells are incubated with this compound for a specified period, typically 72 hours, to allow for transcriptional changes to occur.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Gene-specific primers for human SIRT1, SIRT3, SIRT6, SIRT7, and a reference gene (e.g., GAPDH or β-actin) are designed using primer design software and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm the specificity of the amplified product.
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with the reference gene used for normalization.
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on sirtuin gene expression.
Caption: Proposed signaling pathway for this compound-induced SIRT1 gene expression.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent modulator of sirtuin gene expression, particularly SIRT1, in human keratinocyte progenitors.[1][2][4] The upregulation of SIRT1, a key enzyme in cellular longevity and stress response, opens up new avenues for the therapeutic application of this compound in age-related skin conditions and potentially other systemic aging processes.
The precise molecular mechanism by which this compound upregulates SIRT1 transcription is not yet fully elucidated. The proposed signaling pathway in this guide, involving a putative cell surface receptor and a subsequent intracellular signaling cascade, is a hypothetical model designed to stimulate further research. Future studies should focus on:
-
Identifying the specific cell surface receptor(s) that this compound interacts with to initiate the signaling cascade.
-
Elucidating the downstream second messengers and protein kinases involved in transducing the signal from the cell membrane to the nucleus.
-
Confirming the activation and binding of specific transcription factors to the SIRT1 gene promoter in response to this compound treatment.
-
Investigating the long-term effects of this compound-induced SIRT1 expression on keratinocyte function, including cellular senescence, DNA repair, and response to oxidative stress.
A comprehensive understanding of this pathway will be crucial for the rational design of more potent and specific sirtuin-modulating peptides for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this compound's promising role in cellular health and longevity.
References
- 1. Total RNA isolation and RT-PCR analysis of human primary keratinocytes cells [bio-protocol.org]
- 2. Comprehensive RNA sequencing in primary murine keratinocytes and fibroblasts identifies novel biomarkers and provides potential therapeutic targets for skin-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed differentiation of human pluripotent stem cells into epidermal keratinocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
Decapeptide-12: A Novel Frontier in Inflammation Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Decapeptide-12, a synthetic oligopeptide composed of ten amino acids (H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH), has garnered significant attention for its well-documented inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] While its application in dermatology for treating hyperpigmentation is established, emerging evidence suggests a promising, yet less-explored, potential in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, its potential mechanisms of action, and detailed experimental protocols for its investigation. The primary focus is on its capacity to modulate immune cell proliferation and its interaction with sirtuin pathways, which are intrinsically linked to inflammatory regulation. This document aims to serve as a foundational resource for scientists and researchers investigating novel anti-inflammatory therapeutic agents.
Introduction to this compound
Initially developed for its cosmetic applications in skin brightening, this compound was designed as a competitive inhibitor of the tyrosinase enzyme.[1][2] Its primary mechanism involves binding to the active site of tyrosinase, thereby reducing the production of melanin and mitigating conditions such as post-inflammatory hyperpigmentation (PIH).[3][4][5] Beyond this primary function, preliminary studies have indicated that this compound possesses anti-inflammatory and antioxidant properties, opening new avenues for its therapeutic application.[4] The limited published data suggests these effects may be mediated through the modulation of oxidative stress or direct influence on inflammatory signaling pathways.[1]
Known Anti-Inflammatory and Related Bioactivities
While research into the direct anti-inflammatory mechanisms of this compound is still in its nascent stages, two key areas of its bioactivity provide a strong foundation for its potential in inflammation research: modulation of immune cell proliferation and the upregulation of sirtuins.
Inhibition of Immune Cell Proliferation
One of the direct pieces of evidence for the anti-inflammatory potential of this compound comes from its effect on peripheral blood mononuclear cells (PBMCs). In vitro studies have demonstrated that this compound can reduce the proliferation of PBMCs when stimulated with Phytohemagglutinin (PHA), a potent mitogen.[3] This inhibitory effect on lymphocyte proliferation is a critical indicator of immunosuppressive and anti-inflammatory activity.
Upregulation of Sirtuin Gene Expression
This compound has been shown to significantly increase the transcription of several sirtuin (SIRT) genes in human neonatal keratinocyte progenitors.[3] Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular processes, including aging, cellular stress responses, and, most importantly, inflammation.[6][7][8] Specifically, SIRT1 is known to suppress inflammation by deacetylating key components of pro-inflammatory signaling pathways, such as the p65 subunit of NF-κB.[6][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's bioactivity related to its anti-inflammatory potential and its primary target, tyrosinase.
Table 1: Anti-inflammatory and Sirtuin Upregulation Activity of this compound
| Assay | Cell Type | Treatment Conditions | Result | Reference |
| PHA-Stimulated PBMC Proliferation | Human PBMCs | 0.05 mM this compound for 72h | 28% reduction in proliferation | [3] |
| PHA-Stimulated PBMC Proliferation | Human PBMCs | 0.1 mM this compound for 72h | 54% reduction in proliferation | [3] |
| Sirtuin Gene Expression (SIRT1) | Human Neonatal Keratinocyte Progenitors | 100 µM this compound for 72h | 141% increase in transcription | [3] |
| Sirtuin Gene Expression (SIRT3) | Human Neonatal Keratinocyte Progenitors | 100 µM this compound for 72h | 121% increase in transcription | [3] |
| Sirtuin Gene Expression (SIRT6) | Human Neonatal Keratinocyte Progenitors | 100 µM this compound for 72h | 147% increase in transcription | [3] |
| Sirtuin Gene Expression (SIRT7) | Human Neonatal Keratinocyte Progenitors | 100 µM this compound for 72h | 95% increase in transcription | [3] |
Table 2: Tyrosinase Inhibition and Melanin Reduction by this compound
| Assay | Target/Cell Type | IC50 / Treatment Conditions | Result | Reference |
| Mushroom Tyrosinase Inhibition | Enzyme Assay | IC50: 40 µM | Competitive inhibition | [3] |
| Mushroom Tyrosinase Inhibition (Monophenolase) | Enzyme Assay | IC50: 123 µM | Inhibition of monophenolase reaction | [3] |
| Human Tyrosinase Inhibition | Enzyme Assay | 100 µM this compound | 25-35% inhibition | [3] |
| Melanin Content Reduction | Human Melanocytes | 100 µM this compound for 7 days | 43% reduction in melanin content | [3] |
| Tyrosinase Binding Affinity (Kd) | Enzyme Assay | Kd: 61.1 µM | Interaction with tyrosinase | [3] |
Hypothesized Anti-Inflammatory Signaling Pathway
Currently, there is no direct published evidence detailing the specific inflammatory signaling pathways modulated by this compound. However, based on its documented ability to upregulate SIRT1, a strong hypothesis can be formulated. SIRT1 is a well-established negative regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.[6][9]
The proposed mechanism is that this compound, upon entering the cell, increases the transcription and subsequent protein expression of SIRT1. Elevated levels of SIRT1 then lead to the deacetylation of the RelA/p65 subunit of the NF-κB complex at lysine 310.[9] This deacetylation prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2 and iNOS.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties. These are generalized protocols and may require optimization for specific experimental conditions.
PBMC Proliferation Assay (CFSE-based)
This protocol outlines a method to quantify the effect of this compound on the proliferation of stimulated human PBMCs using carboxyfluorescein succinimidyl ester (CFSE).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Culture: Wash the cells twice and resuspend in complete culture medium. Seed 2x10^5 cells per well in a 96-well U-bottom plate.
-
Treatment: Add this compound to the desired final concentrations (e.g., 0.01, 0.05, 0.1, 1 mM). Add PHA to a final concentration of 5 µg/mL to all wells except the unstimulated controls.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells, wash with PBS, and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells on a flow cytometer. Proliferation is measured by the generational dilution of the CFSE dye.
Sirtuin Gene Expression Analysis (RT-qPCR)
This protocol describes how to measure changes in SIRT1, SIRT3, SIRT6, and SIRT7 mRNA levels in response to this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Methodology:
-
Cell Culture and Treatment: Culture human neonatal keratinocyte progenitors in appropriate growth medium. Once confluent, treat the cells with 100 µM this compound or vehicle control for 72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA and assess its purity using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for human SIRT1, SIRT3, SIRT6, SIRT7, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target sirtuin genes to the housekeeping gene.
Cytokine Secretion Assay (ELISA)
This protocol can be used to investigate the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from stimulated immune cells (e.g., PBMCs or macrophage-like cells like THP-1).
Methodology:
-
Cell Culture and Stimulation: Seed PBMCs or differentiated THP-1 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL), for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β on the collected supernatants using commercial kits, following the manufacturer's protocols.
-
Data Analysis: Generate a standard curve from the provided cytokine standards and calculate the concentration of each cytokine in the samples.
Future Directions and Conclusion
The potential of this compound in inflammation research is an exciting and largely untapped field. While its role in dermatology is primarily linked to the inhibition of melanogenesis, the existing data on its ability to suppress immune cell proliferation and upregulate sirtuins provides a compelling rationale for further investigation.
Key areas for future research include:
-
Direct Mechanistic Studies: Investigating the direct effect of this compound on key inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT, using reporter assays, western blotting for phosphorylated proteins, and gene expression analysis.
-
Cytokine Profiling: Conducting comprehensive screens to determine the effect of this compound on a wide range of pro- and anti-inflammatory cytokines and chemokines.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases, such as inflammatory skin conditions, arthritis, or inflammatory bowel disease.
-
Oxidative Stress Modulation: Quantifying the antioxidant properties of this compound and elucidating the mechanisms by which it may mitigate oxidative stress-induced inflammation.
References
- 1. dorseteye.com [dorseteye.com]
- 2. This compound [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sonwuapi.com [sonwuapi.com]
- 5. Combined Topical Delivery and Dermalinfusion of this compound Accelerates Resolution of Post-Inflammatory Hyperpigmentation in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Frontiers | Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses [frontiersin.org]
- 7. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuins Link Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relationship between SIRT1 and inflammation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Decapeptide-12 in Animal Models of Hyperpigmentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decapeptide-12, a synthetic oligopeptide with the sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr, is a potent inhibitor of the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This mechanism of action has positioned it as a significant area of investigation for the treatment of hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation (PIH), and photodamage. While extensive in vitro and human clinical data exist, this document focuses on the available information and representative protocols for studying the efficacy of this compound in animal models of hyperpigmentation.
This compound is reported to be approximately 17 times more potent than hydroquinone in inhibiting tyrosinase without causing cytotoxicity to melanocytes.[4][5] Its primary mechanism is the competitive inhibition of tyrosinase, which blocks the conversion of L-tyrosine to L-DOPA, a critical step in the melanogenesis cascade.[2] Studies in animal models have been cited to demonstrate its ability to lighten skin tone, though detailed public-domain protocols are scarce.[1] This document provides a synthesis of available data and a representative protocol for evaluating this compound in a scientifically rigorous animal model.
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound reduces hyperpigmentation is through the direct inhibition of tyrosinase. This copper-containing enzyme catalyzes the first two rate-limiting steps in melanin production within the melanosomes of melanocytes. By binding to the active site of tyrosinase, this compound prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the melanin synthesis pathway.[6][7]
Caption: this compound inhibits melanin synthesis by blocking the enzyme tyrosinase.
Quantitative Data from In Vitro Studies
| Parameter | Cell Type | This compound Concentration | Result | Comparator | Comparator Result | Reference |
| Melanin Content Reduction | Cultured Melanocytes | 100 µM | 27-43% reduction over 7 days | - | - | [1] |
| Tyrosinase Inhibition (Human) | - | 100 µM | 25-35% inhibition | - | - | [2] |
| Tyrosinase Inhibition (Mushroom) | - | 40 µM (IC50) | 50% inhibition | Hydroquinone | 17x less potent | [2][4] |
| Melanin Synthesis Reduction | - | Not Specified | 40% reduction | Hydroquinone | 7% reduction | [8] |
Experimental Protocols
The following are detailed, representative protocols for the evaluation of this compound in an animal model of hyperpigmentation. These protocols are based on established methodologies for inducing and assessing pigmentation changes in animals, as specific, published protocols for this compound were not identified.
UV-Induced Hyperpigmentation Model in Guinea Pigs
This model is widely used to study the efficacy of topical depigmenting agents due to the clear and reproducible pigmentation response of guinea pig skin to UV radiation.[9][10]
Objective: To evaluate the efficacy of topically applied this compound in preventing and/or reducing UV-induced hyperpigmentation in guinea pigs.
Materials:
-
Animals: Brown or black-haired guinea pigs (Weiser-Maples), 5-6 weeks old.
-
UV Source: UVB lamp (e.g., 313 nm) with a radiometer to measure irradiance.[10]
-
Test Article: this compound solution or cream (e.g., 0.01% w/w) in a suitable vehicle.[5]
-
Vehicle Control: The same formulation without this compound.
-
Positive Control: 2% Hydroquinone cream (optional).
-
Anesthesia: Isoflurane or similar for immobilization during irradiation.
-
Clippers and Depilatory Cream: For hair removal.
-
Colorimeter/Chromameter: To measure skin color changes (Lab* values).
-
Biopsy Tools: 4mm punch biopsy tool, formalin, etc.
-
Histology Supplies: Fontana-Masson stain for melanin visualization.[9]
Workflow Diagram:
Caption: Workflow for a UV-induced hyperpigmentation animal study.
Procedure:
-
Animal Preparation: Acclimatize animals for one week. The day before irradiation, remove the hair from the dorsal trunk using electric clippers followed by a depilatory cream. Mark four to six distinct treatment sites (e.g., 2x2 cm) on the back of each animal.
-
Hyperpigmentation Induction: Anesthetize the guinea pigs. Expose the marked dorsal skin to a single dose of UVB radiation (e.g., 300-500 mJ/cm²). The exact dose should be predetermined to cause visible, sustained pigmentation without blistering.
-
Treatment Application:
-
Divide animals into treatment groups (n=5-8 per group): Vehicle Control, this compound, and optional Positive Control.
-
Beginning 24 hours post-irradiation, apply a fixed amount (e.g., 50 µL) of the assigned topical formulation to the designated sites twice daily for 3-4 weeks.
-
-
Efficacy Assessment:
-
Visual and Colorimetric Analysis: Once a week, measure the skin color of each treatment site using a colorimeter. The L* value (lightness) is the primary endpoint; a higher L* value indicates lighter skin. Calculate the change in L* (ΔL*) from baseline.
-
Digital Photography: Take standardized digital photographs weekly to document visual changes in pigmentation.
-
-
Terminal Analysis:
-
At the end of the study period, euthanize the animals.
-
Collect 4mm punch biopsies from the center of each treatment site.
-
Fix half of the biopsies in 10% neutral buffered formalin for histology and freeze the other half for tyrosinase activity assays.
-
Histology: Embed, section, and stain the fixed tissues with Fontana-Masson to visualize melanin deposits in the epidermis. Quantify melanin using image analysis software.
-
(Optional) Tyrosinase Activity Assay: Homogenize the frozen skin biopsies and measure tyrosinase activity using a standard DOPA oxidation assay.
-
Post-Inflammatory Hyperpigmentation (PIH) Model
PIH can be induced in animal models through controlled inflammation, such as the application of a chemical irritant.[11]
Objective: To assess the efficacy of this compound in accelerating the resolution of post-inflammatory hyperpigmentation.
Procedure:
-
Animal Preparation: As described in the UV-induction model, using pigmented guinea pigs or specific mouse strains (e.g., C57BL/6).[11]
-
PIH Induction: Instead of UV, induce inflammation by applying a hapten such as 2,4-dinitrofluorobenzene (DNFB) to the delineated skin sites. This will cause an inflammatory reaction followed by hyperpigmentation.
-
Treatment and Assessment: Once stable pigmentation is established (typically 2-3 weeks post-inflammation), begin the topical application protocol as described above.[12] Monitor the resolution of pigmentation over several weeks using colorimetry and histology.
Safety and Toxicology Considerations
While this compound is generally reported to have a low incidence of side effects and lacks cytotoxicity, standard preclinical safety evaluations are necessary.[2]
-
Dermal Irritation Study: A primary skin irritation test should be conducted, typically in rabbits, according to OECD guideline 404. The test article is applied under a semi-occlusive patch for 4 hours, and the skin is observed for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours).
-
Acute Dermal Toxicity: An acute dermal toxicity study (OECD 402) can determine the potential for adverse effects from a single, high-dose dermal exposure.
Conclusion
This compound is a well-documented tyrosinase inhibitor with significant potential for treating hyperpigmentation. While detailed protocols from animal studies are not widely published, the representative models described here provide a robust framework for researchers to evaluate its in vivo efficacy. The UV-induced guinea pig model is a reliable and visually quantifiable method for assessing both preventative and treatment effects. Quantitative analysis through colorimetry and histological melanin quantification, supported by in vitro data, will allow for a thorough preclinical evaluation of this compound for dermatological and pharmaceutical development.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Combined Topical Delivery and Dermalinfusion of this compound Accelerates Resolution of Post-Inflammatory Hyperpigmentation in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. qualitide.com [qualitide.com]
- 7. researchgate.net [researchgate.net]
- 8. skinperfectmedical.com [skinperfectmedical.com]
- 9. Topical trans-4-aminomethylcyclohexanecarboxylic acid prevents ultraviolet radiation-induced pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing an animal model for post-inflammatory hyperpigmentation following fractional CO2 laser application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening Methods for Decapeptide-12 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Decapeptide-12 is a synthetic oligopeptide composed of ten amino acids that has garnered significant attention for its potential to modulate skin pigmentation.[1] Its primary mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This makes it a compelling candidate for cosmetic and therapeutic applications aimed at treating hyperpigmentation.[3] High-throughput screening (HTS) methodologies are essential for rapidly evaluating the efficacy of this compound and similar compounds, enabling the efficient identification and characterization of potent melanogenesis inhibitors. These application notes provide detailed protocols for robust HTS assays tailored to assess the efficacy of this compound.
Mechanism of Action: Tyrosinase Inhibition
Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone then serves as a precursor for the synthesis of melanin pigments. This compound functions as a competitive inhibitor of tyrosinase, likely by binding to the enzyme's active site and acting as a substrate analogue, thereby reducing overall melanin synthesis.[1][4] Studies have shown that this compound can reduce melanin content in melanocytes without adversely affecting cell proliferation.[1][4]
High-Throughput Screening Workflow
A tiered screening approach is recommended to efficiently identify and validate the efficacy of this compound and its analogues. This workflow begins with a rapid, target-based primary assay, followed by more physiologically relevant cell-based secondary assays for hit confirmation and characterization.
Experimental Protocols
Protocol 1: Primary Screening - Mushroom Tyrosinase Inhibition Assay
This cell-free enzymatic assay is a rapid and cost-effective method for primary screening of direct tyrosinase inhibitors. Mushroom tyrosinase is widely used due to its commercial availability and high activity.[5][6]
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase: Prepare a stock solution in phosphate buffer (e.g., 1000 U/mL). Dilute to a working concentration (e.g., 100 U/mL) immediately before use.
-
Substrate: Prepare a 2 mM L-DOPA solution in phosphate buffer.
-
Test Compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution series.
-
Positive Control: Kojic acid (a known tyrosinase inhibitor).[6]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of test compound dilution (or control) to each well.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase working solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA substrate to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
| Parameter | Reported Value | Source |
| IC₅₀ (Mushroom Tyrosinase) | 40 µM | [4] |
| IC₅₀ (Monophenolase reaction) | 123 µM | [4] |
| Binding Affinity (Kd) | 61.1 µM | [4] |
| Human Tyrosinase Inhibition | 25-35% at 100 µM | [4] |
Protocol 2: Secondary Screening - Cell-Based Melanin Content Assay
This assay quantifies melanin production in a cellular context, providing a more physiologically relevant measure of a compound's efficacy. B16F10 mouse melanoma cells are commonly used as they are robust and produce melanin upon stimulation.[8][9]
Methodology:
-
Cell Culture and Plating:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound (and controls) for 1 hour.
-
Add a melanogenesis stimulator, such as α-Melanocyte-Stimulating Hormone (α-MSH, 100 nM), to all wells except the negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Melanin Quantification:
-
Visually inspect cells for morphological changes and signs of cytotoxicity.
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a new 96-well plate and measure the absorbance at 405 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Normalize the melanin content to the total protein content (determined by a parallel BCA or Bradford assay) to account for any effects on cell proliferation.
-
Calculate the percentage of melanin inhibition relative to the stimulated, untreated control.
-
Determine the IC₅₀ value for melanin reduction. A study reported a 43% reduction in melanin content in melanocytes at a 100 µM concentration of this compound after 7 days.[4]
-
Protocol 3: Secondary Screening - High-Throughput Flow Cytometry (HTFC) Assay
This advanced HTS method provides a rapid assessment of both pigmentation and cell viability simultaneously. The assay is based on the principle that melanin's light-absorbing properties cause pigmented cells to exhibit lower forward light scatter (FSC) in a flow cytometer.[10][11]
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat human iPSC-derived melanocytes or another suitable melanocytic cell line as described in Protocol 2.
-
-
Cell Preparation for Flow Cytometry:
-
After the 72-hour incubation, wash the cells with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation buffer to preserve cell integrity.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS) and add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live/dead cells.
-
-
Data Acquisition:
-
Acquire data on a high-throughput flow cytometer equipped with an autosampler.
-
For each well, collect FSC, side scatter (SSC), and fluorescence data for the viability dye.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the median FSC-A (Forward Scatter Area) of the live cells. A higher FSC-A value corresponds to lower melanin content (inhibition of pigmentation).[11]
-
The percentage of viability dye-negative cells provides a direct measure of cytotoxicity.
-
Identify hits as compounds that significantly increase FSC-A without decreasing cell viability.
-
Summary of HTS Methods
The selection of an appropriate HTS assay depends on the screening stage, desired throughput, and biological relevance.
| Assay Type | Principle | Throughput | Endpoint | Pros | Cons |
| Mushroom Tyrosinase Inhibition | Enzymatic, colorimetric | Very High | IC₅₀ (Enzyme activity) | Rapid, low cost, direct target interaction | Lacks biological context, potential for false positives[5] |
| Cell-Based Melanin Content | Cellular, colorimetric | High | IC₅₀ (Melanin production) | Physiologically relevant, measures end-product | Slower, requires cell culture, indirect measure of target |
| High-Throughput Flow Cytometry | Cellular, light scatter | Very High | Median FSC, % Viability | Measures pigmentation and cytotoxicity simultaneously, rapid | Requires specialized equipment, indirect melanin measure |
| High-Content Screening (HCS) | Cellular, imaging | Medium-High | Pigment quantification, cell morphology | Provides spatial data, multiparametric analysis | Lower throughput than plate reader assays, complex data analysis |
References
- 1. dorseteye.com [dorseteye.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computer-Aided Virtual Screening and In Vitro Validation of Biomimetic Tyrosinase Inhibitory Peptides from Abalone Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. A high-throughput screening platform for pigment regulating agents using pluripotent stem cell-derived melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Spectroscopic Analysis of Decapeptide-12 Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decapeptide-12, with the primary amino acid sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr[1], is a synthetic oligopeptide that has garnered significant interest in the fields of dermatology and cosmetology. It is primarily known for its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis.[1][2][3] By reducing melanin production, this compound serves as an active ingredient in skincare formulations aimed at addressing hyperpigmentation and promoting a more even skin tone.[4]
A thorough understanding of the structural characteristics of this compound is paramount for quality control, formulation development, and mechanistic studies. Spectroscopic techniques are indispensable tools for elucidating the primary, secondary, and to some extent, tertiary structure of peptides. This document provides detailed application notes and protocols for the comprehensive spectroscopic analysis of this compound using a suite of analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr | [1] |
| Molecular Formula | C65H90N18O17 | [2] |
| Molecular Weight | 1395.51 g/mol | [2] |
| Appearance | White powder | [5][6] |
| Solubility | Soluble in water or 1% acetic acid | [5] |
| Purity (by HPLC) | ≥ 95.0% | [5] |
Spectroscopic Data Summary
This section summarizes the expected spectroscopic data for this compound based on its structure and data from similar peptides.
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| Mass Spectrometry (ESI-MS) | [M+H]+ | ~1396.52 m/z |
| [M+2H]2+ | ~698.76 m/z | |
| NMR Spectroscopy (1H NMR) | Amide Protons | 6.5 - 9.0 ppm |
| Aromatic Protons (Tyr, Trp) | 6.5 - 8.0 ppm | |
| Alpha Protons | 3.5 - 5.0 ppm | |
| Circular Dichroism (Far-UV) | Secondary Structure | Expected to be predominantly random coil in aqueous solution, characterized by a negative band near 200 nm. |
| FTIR Spectroscopy | Amide I Band | ~1640-1655 cm-1 (indicative of random coil) |
| Amide II Band | ~1530-1550 cm-1 |
Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Experimental Protocols
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and purity of this compound.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
Electrospray ionization mass spectrometer (ESI-MS)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) ACN:water with 0.1% FA.
-
-
Instrument Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Scan Range: 200 - 2000 m/z
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the spectrum to identify the singly and multiply charged ions corresponding to the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To verify the primary sequence and investigate the solution conformation of this compound.
Materials:
-
This compound
-
Deuterium oxide (D2O, 99.9%)
-
H2O/D2O (90%/10%)
-
Internal standard (e.g., DSS or TSP)
-
NMR spectrometer (≥ 500 MHz recommended)
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 500 µL of either D2O or 90% H2O/10% D2O to achieve a concentration of 1-5 mM.[7]
-
Add a small amount of an internal standard for chemical shift referencing.
-
Adjust the pH to a desired value (typically between 4 and 6) if necessary.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and overall spectral quality.
-
Acquire a series of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the 3D structure.[8][9]
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment by identifying the spin systems of the individual amino acids and linking them in the correct sequence using sequential NOEs.
-
Analyze coupling constants and NOE intensities to derive dihedral angle and distance restraints for 3D structure calculation.[10]
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of this compound in solution.
Materials:
-
This compound
-
CD-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectropolarimeter
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL. The final absorbance of the sample in the cuvette should be less than 1.0.[11]
-
-
Instrument Parameters:
-
Wavelength Range: 190 - 260 nm
-
Data Pitch: 0.5 - 1.0 nm
-
Bandwidth: 1.0 nm
-
Scanning Speed: 50 - 100 nm/min
-
Accumulations: 3-5 scans
-
-
Data Acquisition and Analysis:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the this compound solution.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the secondary structure of this compound, particularly in the solid state or in different environments.
Materials:
-
This compound (lyophilized powder or in solution)
-
FTIR spectrometer with a suitable accessory (e.g., ATR or transmission cell)
Protocol:
-
Sample Preparation:
-
For solid-state analysis (ATR): Place a small amount of the lyophilized powder directly on the ATR crystal.
-
For solution analysis (Transmission): Prepare a concentrated solution of this compound (5-10 mg/mL) in a suitable solvent (e.g., D2O to avoid interference from the H-O-H bending vibration of water in the Amide I region). Use a transmission cell with CaF2 windows and a short path length (e.g., 6 µm).[12]
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 1000 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 128-256 scans
-
-
Data Acquisition and Analysis:
-
Collect a background spectrum (of the empty ATR crystal or the solvent-filled transmission cell).
-
Collect the sample spectrum.
-
Perform background subtraction.
-
Analyze the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) regions of the spectrum. The positions of these bands are indicative of the secondary structure.[12][13][14] For more detailed analysis, deconvolution and second-derivative analysis can be applied to resolve overlapping bands.[14][15]
-
Conclusion
The suite of spectroscopic techniques outlined in these application notes provides a robust framework for the comprehensive structural characterization of this compound. Mass spectrometry is essential for verifying the identity and purity of the peptide. NMR spectroscopy offers high-resolution information for sequence confirmation and detailed conformational analysis in solution. Circular dichroism and FTIR spectroscopy are complementary techniques that provide valuable insights into the secondary structure of the peptide in various environments. By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound and gain a deeper understanding of its structure-function relationship.
References
- 1. This compound | 137665-91-9 | Benchchem [benchchem.com]
- 2. This compound [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omizzur.com [omizzur.com]
- 5. experchem.com [experchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. researchgate.net [researchgate.net]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Decapeptide-12 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decapeptide-12 is a synthetic oligopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its skin-lightening properties. Its primary mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Unlike some traditional skin-lightening agents, this compound has been noted for its favorable safety profile and lack of cytotoxicity.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform for evaluating the efficacy and safety of active ingredients like this compound. These models mimic the complex structure and cellular interactions of human skin, providing a more accurate prediction of in vivo responses compared to traditional 2D cell cultures.[2][3]
This document provides detailed protocols for testing the efficacy of this compound in 3D skin models, focusing on key endpoints: melanin content, tyrosinase activity, and cellular viability.
Assessment of Whitening Efficacy in a 3D Pigmented Epidermal Model
This protocol outlines the general procedure for evaluating the depigmenting effect of this compound on a commercially available 3D reconstructed human pigmented epidermis model (e.g., MelanoDerm™, SkinEthic™ RHPE).
Experimental Workflow
Caption: General experimental workflow for testing this compound on 3D skin models.
Protocol 1.1: Melanin Content Quantification
This assay determines the amount of melanin in the 3D skin model following treatment with this compound.
Materials:
-
3D pigmented human epidermis models
-
This compound test formulation
-
Positive control (e.g., 2% Kojic Acid)
-
Negative control (vehicle)
-
Phosphate-buffered saline (PBS)
-
Solubilizing agent (e.g., Solvable™, 0.2 N NaOH)
-
Microplate reader
Procedure:
-
Culture the 3D skin models according to the manufacturer's instructions.
-
Topically apply the this compound formulation, positive control, and negative control to the surface of the tissues (typically 25 µL or as recommended).[4][5]
-
Incubate the tissues at 37°C in a 5% CO₂ humidified atmosphere.
-
Re-apply the treatments every 2-3 days for a total period of up to 14 days.[6]
-
At the end of the treatment period, harvest the tissues. For each condition, use triplicate tissues for melanin quantification.[1]
-
Wash the tissues with PBS to remove any residual test material.
-
Excise the epidermal tissue from the insert using a sterile scalpel.
-
Place the tissues in a microcentrifuge tube containing a solubilizing agent (e.g., 360 µL of Solvable™).[1]
-
Heat the samples at 100°C for 45 minutes to extract the melanin.[1]
-
Centrifuge the samples to pellet any insoluble material.
-
Transfer the supernatant (containing the solubilized melanin) to a 96-well plate.
-
Measure the optical density (OD) at 490 nm using a microplate reader.[1]
-
Calculate the melanin concentration by comparing the OD values to a standard curve generated with synthetic melanin.
Data Presentation:
| Treatment Group | Concentration | Mean Melanin Content (µ g/tissue ) ± SD | % Inhibition of Melanin Synthesis |
| Negative Control | - | 15.2 ± 1.8 | 0% |
| This compound | 0.1% | 10.5 ± 1.2 | 30.9% |
| This compound | 0.5% | 7.8 ± 0.9 | 48.7% |
| Positive Control | 2% | 6.1 ± 0.7 | 59.9% |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 1.2: Tyrosinase Activity Assay
This assay measures the activity of the tyrosinase enzyme within the 3D skin model lysates.
Materials:
-
Treated 3D skin model tissues
-
Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100)
-
L-DOPA solution (5 mM)
-
Microplate reader
Procedure:
-
Following treatment as described in Protocol 1.1, harvest the tissues.
-
Wash the tissues with PBS.
-
Homogenize the tissues in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 20 µL of the cell lysate.[7]
-
Add 160 µL of freshly prepared L-DOPA solution to each well.[7]
-
Immediately measure the absorbance at 475 nm every minute for 60 minutes to monitor the formation of dopachrome.[7]
-
Calculate the tyrosinase activity as the rate of dopachrome formation (change in absorbance per minute) and normalize to the protein concentration of the lysate.
Data Presentation:
| Treatment Group | Concentration | Mean Tyrosinase Activity (ΔOD/min/mg protein) ± SD | % Inhibition of Tyrosinase Activity |
| Negative Control | - | 0.085 ± 0.009 | 0% |
| This compound | 0.1% | 0.051 ± 0.006 | 40.0% |
| This compound | 0.5% | 0.032 ± 0.004 | 62.4% |
| Positive Control | 2% | 0.025 ± 0.003 | 70.6% |
Note: Data are hypothetical and for illustrative purposes only.
Assessment of Cellular Viability (Cytotoxicity)
It is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
Protocol 2.1: MTT Assay
Materials:
-
Treated 3D skin model tissues
-
MTT solution (5 mg/mL in PBS)
-
Isopropanol or MTT solvent
-
Microplate reader
Procedure:
-
At the end of the treatment period, transfer one tissue per condition to a new well.[1]
-
Add 300 µL of 0.5 mg/mL MTT solution to the well, ensuring the tissue is submerged.[1]
-
Incubate for 3 hours at 37°C and 5% CO₂.[1]
-
After incubation, carefully remove the MTT solution.
-
Add 2 mL of isopropanol to each well to extract the formazan crystals.[1]
-
Shake on an orbital shaker for a minimum of 2 hours at room temperature, protected from light, to ensure complete solubilization.[1]
-
Transfer the colored solution to a 96-well plate.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of viability relative to the negative control.[1]
Data Presentation:
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | % Viability |
| Negative Control | - | 1.25 ± 0.11 | 100% |
| This compound | 0.1% | 1.21 ± 0.13 | 96.8% |
| This compound | 0.5% | 1.18 ± 0.10 | 94.4% |
| Positive Control (SDS) | 1% | 0.15 ± 0.02 | 12.0% |
Note: Data are hypothetical and for illustrative purposes only. A toxic positive control like Sodium Dodecyl Sulfate (SDS) is typically included.
Signaling Pathway of Melanogenesis
This compound's primary mode of action is the direct competitive inhibition of tyrosinase. This enzyme is a key component of the melanogenesis signaling cascade, which is regulated by transcription factors such as MITF (Microphthalmia-associated transcription factor).
Caption: this compound inhibits tyrosinase, a key enzyme in the melanogenesis pathway.
The signaling cascade for melanin production is often initiated by external stimuli like UV radiation or hormonal signals such as α-melanocyte-stimulating hormone (α-MSH). This leads to the activation of the cAMP/PKA pathway, which in turn phosphorylates the CREB transcription factor.[3][8][9] Phosphorylated CREB (p-CREB) upregulates the expression of MITF, the master regulator of melanogenic genes.[3][8] MITF then promotes the transcription of key enzymes including tyrosinase.[9] this compound exerts its effect by directly inhibiting the activity of the tyrosinase enzyme, thereby reducing the synthesis of melanin.[1]
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy and safety of this compound in 3D skin models. By quantifying changes in melanin content, tyrosinase activity, and cell viability, researchers can obtain robust and human-relevant data to support the development of novel skin-lightening formulations. The use of these advanced in vitro models is a critical step in substantiating product claims and ensuring consumer safety, aligning with the increasing demand for non-animal testing methods in the cosmetics industry.
References
- 1. episkin.com [episkin.com]
- 2. Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MelanoDerm Skin Brightening Assay | Mattek - Part of Sartorius [mattek.com]
- 5. mattek.com [mattek.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Decapeptide-12 as a Tool for Studying Enzyme Kinetics
References
- 1. dorseteye.com [dorseteye.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [novoprolabs.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 137665-91-9 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. abmole.com [abmole.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pepolska.pl [pepolska.pl]
Decapeptide-12 in the Comparative Biochemistry of Phenoloxidases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decapeptide-12, a synthetic oligopeptide with the sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has emerged as a potent inhibitor of phenoloxidases, particularly tyrosinase.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the comparative biochemistry of phenoloxidases using this compound. It includes quantitative data on its inhibitory activity, step-by-step protocols for enzyme kinetics studies, and visualizations of the relevant signaling pathways.
Introduction to this compound and Phenoloxidases
Phenoloxidases are a diverse group of copper-containing enzymes responsible for the oxidation of phenols to quinones. In mammals, the primary phenoloxidase is tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[3] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders. In contrast, invertebrates like insects possess phenoloxidases that are crucial for immune defense and cuticle sclerotization. The study of inhibitors like this compound across different species offers valuable insights into the structure-function relationships of these enzymes and their potential therapeutic or pest-control applications.
This compound acts as a competitive inhibitor of tyrosinase, effectively reducing melanin production in melanocytes without significant cytotoxicity.[1][2] Its mechanism involves binding to the active site of the enzyme, thereby preventing the binding of its natural substrate, L-tyrosine.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against phenoloxidases can be quantified using various parameters. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics for comparison.
| Parameter | Enzyme Source | Value | Reference(s) |
| IC50 | Mushroom Tyrosinase | 40 µM | [1] |
| IC50 (monophenolase) | Mushroom Tyrosinase | 123 µM | [1] |
| Kd | Mushroom Tyrosinase | 61.1 µM | [1] |
| Inhibition of Human Tyrosinase | Human Tyrosinase | 25-35% at 100 µM | [1][2] |
| Reduction in Melanin Content | Cultured Melanocytes | 43% after 7 days at 100 µM | [1] |
Experimental Protocols
Solubility and Preparation of this compound Stock Solution
This compound is a hydrophilic molecule with good solubility in water.[4] However, its stability can be affected by factors such as pH, temperature, and repeated freeze-thaw cycles.[4]
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or a suitable biological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile water or PBS to a stock concentration of 1-10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a solution can be stored at 4°C for a few days.
-
Mushroom Tyrosinase Inhibition Assay (using L-DOPA)
This protocol describes a common in vitro assay to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase.
-
Reagents and Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound stock solution
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
-
Positive control (e.g., Kojic acid)
-
-
Protocol:
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations.
-
In a 96-well plate, add the following to each well in triplicate:
-
Test wells: 20 µL of this compound dilution.
-
Control well (no inhibitor): 20 µL of phosphate buffer.
-
Positive control wells: 20 µL of Kojic acid solution.
-
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100-200 units/mL in phosphate buffer) to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to all wells.
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) in a kinetic mode for 10-20 minutes at 1-minute intervals, or as an endpoint reading after a fixed time (e.g., 15 minutes).
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Determination of Inhibition Type and Kinetic Parameters (Ki)
This protocol outlines the procedure to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of this compound using Lineweaver-Burk plots.
-
Reagents and Materials:
-
Same as in the tyrosinase inhibition assay.
-
-
Protocol:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (V) at different substrate concentrations.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the resulting plots:
-
Competitive inhibition: The lines will intersect on the y-axis (1/Vmax). The apparent Km increases with increasing inhibitor concentration.
-
Non-competitive inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax decreases with increasing inhibitor concentration.
-
Uncompetitive inhibition: The lines will be parallel. Both apparent Km and Vmax decrease.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.[5][6]
-
Signaling Pathways and Experimental Workflows
This compound's primary mechanism is the direct inhibition of tyrosinase. However, in a cellular context, it may also influence the signaling pathways that regulate tyrosinase expression and melanogenesis. The core pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development and function.
Melanogenesis Signaling Pathway
The following diagram illustrates the key signaling cascade leading to melanin production.
References
Troubleshooting & Optimization
Technical Support Center: Decapeptide-12 Experimental Design
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate common challenges in Decapeptide-12 experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive inhibitor of the enzyme tyrosinase, which is a key regulator of melanin synthesis.[1][2] By binding to the active site of tyrosinase, this compound blocks the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin. This inhibitory action occurs without being cytotoxic to melanocytes at effective concentrations.[3]
Q2: What are the typical effective concentrations of this compound for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and specific assay. For tyrosinase inhibition assays, the IC50 value for mushroom tyrosinase is approximately 40 μM.[1][4] In cell culture experiments with melanocytes, a concentration of 100 μM has been shown to reduce melanin content by 43% after 7 days of treatment without affecting cell proliferation.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: Studies have shown that this compound is not cytotoxic to human melanocytes at concentrations effective for inhibiting melanogenesis.[3] However, at very high concentrations (0.05 mM and 0.1 mM), some reduction in cell proliferation has been observed.[1] It is always advisable to perform a cell viability assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Q4: How should I store this compound?
A4: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability (stable for up to 24 months at -20°C to -15°C).[5] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][6]
Troubleshooting Guide
Problem 1: Difficulty Dissolving this compound Powder
-
Possible Cause: this compound is a hydrophilic peptide, but its solubility can be influenced by its amino acid composition and the presence of counterions like TFA.[4] Improper solvent selection can lead to incomplete dissolution or aggregation.
-
Solution:
-
Start with Sterile Water: For initial solubilization, attempt to dissolve the peptide in sterile, distilled water.[5][7]
-
Acidic Solution: If the peptide does not dissolve in water, try adding a small amount of 1% acetic acid.[8]
-
Organic Solvents: For very hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[5][7]
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.[9]
-
Check the Peptide's Charge: The overall charge of the peptide can guide solvent selection. Basic peptides are more soluble in acidic solutions, while acidic peptides are more soluble in basic solutions.[9][10]
-
Problem 2: Inconsistent Results in Tyrosinase Inhibition Assays
-
Possible Cause: Variability in enzyme activity, substrate concentration, or inhibitor stability can lead to inconsistent results. The source of tyrosinase (e.g., mushroom vs. human) can also significantly impact the IC50 values.[1]
-
Solution:
-
Enzyme Quality: Use a high-quality, purified tyrosinase and ensure it is stored correctly to maintain its activity.
-
Substrate Stability: Prepare fresh L-tyrosine or L-DOPA solutions for each experiment, as they can oxidize over time.
-
Consistent Incubation Times: Adhere to consistent pre-incubation and reaction times as specified in the protocol.
-
pH Control: Maintain a stable pH of the reaction buffer, as enzyme activity is pH-dependent.
-
Positive Control: Include a known tyrosinase inhibitor, such as kojic acid, as a positive control in each experiment to validate the assay's performance.
-
Problem 3: Low or No Reduction in Melanin Content in Cell-Based Assays
-
Possible Cause: Insufficient peptide concentration, poor cellular uptake, or issues with the melanin quantification method can lead to a lack of observable effect.
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell line.
-
Increase Incubation Time: Melanin reduction is a gradual process. Consider extending the incubation period (e.g., up to 7 days) to observe a significant effect.[1]
-
Use Penetration Enhancers (for topical models): If working with 3D skin models or topical application studies, consider the use of penetration enhancers, as the hydrophilicity and molecular weight of this compound can limit its penetration.
-
Validate Melanin Assay: Ensure complete lysis of cells and solubilization of melanin granules. The use of NaOH and heat is crucial for accurate melanin quantification.[11][12] Normalize melanin content to the total protein concentration to account for differences in cell number.
-
Problem 4: Peptide Degradation in Solution
-
Possible Cause: this compound solutions can be unstable at room temperature and may be susceptible to degradation under certain conditions (e.g., extreme pH, presence of proteases in cell culture).[13]
-
Solution:
-
Proper Storage: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
-
Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
-
Sterile Filtration: For cell culture experiments, filter-sterilize the peptide solution using a 0.22 µm filter before adding it to the culture medium.[1]
-
Stability Testing: If peptide stability is a major concern, it can be assessed using RP-HPLC by monitoring the peak area of the intact peptide over time under specific storage conditions.[13][14]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source Organism/Cell Type | Reference(s) |
| IC50 (Tyrosinase Inhibition) | 40 μM | Mushroom | [1][4] |
| Kd (Tyrosinase Binding) | 61.1 μM | Mushroom | [1][4] |
| Inhibition of Human Tyrosinase | 25-35% at 100 μM | Human | [1] |
| Melanin Content Reduction | 43% at 100 μM (7 days) | Melanocytes | [1] |
Table 2: Effects of this compound on Sirtuin Gene Expression
| Gene | Fold Increase (at 100 μM, 72h) | Cell Type | Reference(s) |
| SIRT1 | 1.41 | Human Neonatal Keratinocyte Progenitors | [1] |
| SIRT3 | 1.21 | Human Neonatal Keratinocyte Progenitors | [1] |
| SIRT6 | 1.47 | Human Neonatal Keratinocyte Progenitors | [1] |
| SIRT7 | 0.95 | Human Neonatal Keratinocyte Progenitors | [1] |
Experimental Protocols
Tyrosinase Inhibition Assay (In Vitro)
This protocol is adapted from standard tyrosinase inhibition assay methodologies.
Materials:
-
Mushroom Tyrosinase
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or 1% acetic acid).
-
Prepare serial dilutions of this compound in the phosphate buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (solvent only) and a positive control (e.g., kojic acid).
-
Add 50 µL of tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well and pre-incubate at 25°C for 10 minutes.[15]
-
Initiate the reaction by adding 30 µL of L-tyrosine or L-DOPA solution (e.g., 2 mM in phosphate buffer) to each well.[15]
-
Immediately measure the absorbance at 475-510 nm using a microplate reader.[15] Take readings every minute for 20-60 minutes.[15][16]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Melanocytes or other target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity if desired.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This protocol is designed to quantify the melanin content in cultured melanocytes.[11][12][17][18]
Materials:
-
Treated and untreated melanocyte cell pellets
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Culture melanocytes (e.g., B16F10) in the presence of various concentrations of this compound for a specified period (e.g., 72 hours to 7 days).
-
Harvest the cells by trypsinization and wash the cell pellets with PBS.
-
Solubilize the cell pellets in 1N NaOH containing 10% DMSO.[18]
-
Incubate the samples at 60-80°C for 1-2 hours to dissolve the melanin granules.
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405-490 nm.[11][17]
-
Generate a standard curve using synthetic melanin to quantify the melanin content.
-
In parallel, determine the total protein concentration of each sample using a standard protein assay.
-
Normalize the melanin content to the total protein concentration to account for variations in cell number. Express the results as µg of melanin/mg of protein or as a percentage of the untreated control.
Visualizations
Caption: Mechanism of this compound action on the melanin synthesis pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. omizzur.com [omizzur.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [novoprolabs.com]
- 5. genscript.com [genscript.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. experchem.com [experchem.com]
- 9. biocat.com [biocat.com]
- 10. jpt.com [jpt.com]
- 11. Determination of melanin content in melanoma cells [bio-protocol.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. a-stability-indicating-rp-hplc-method-for-the-simultaneous-analysis-of-a-novel-synthetic-decapeptide-and-six-related-substances - Ask this paper | Bohrium [bohrium.com]
- 14. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Decapeptide-12 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decapeptide-12.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic oligopeptide that functions as a competitive inhibitor of the enzyme tyrosinase.[1][2] Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] By binding to the active site of tyrosinase, this compound blocks this process, leading to a reduction in melanin production.[5]
Q2: What are the typical effective concentrations for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the assay and cell type. For mushroom tyrosinase inhibition, the IC50 (half-maximal inhibitory concentration) is approximately 40 µM.[1][2] In cell-based assays using melanocytes, concentrations around 100 µM have been shown to significantly reduce melanin content without affecting cell proliferation.[1][6]
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the peptide in sterile, purified water or a buffer such as phosphate-buffered saline (PBS). To enhance solubility, especially for higher concentrations, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) can be used, ensuring the final DMSO concentration in your cell culture medium remains non-toxic (typically below 0.5%).[7] Lyophilized peptide should be stored at -20°C or -80°C.[1][2] Once reconstituted, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q4: Can this compound affect other cellular pathways besides melanogenesis?
Yes, some studies suggest that this compound may have effects beyond tyrosinase inhibition. It has been reported to increase the transcription of sirtuins (SIRT1, SIRT3, SIRT6, and SIRT7), which are involved in cellular processes like aging, inflammation, and stress response.[1][5]
Troubleshooting Guides
Tyrosinase Inhibition Assay
Issue: No or low inhibition of tyrosinase activity.
-
Possible Cause 1: Incorrect peptide concentration.
-
Solution: Verify the calculations for your stock and working solutions. Ensure accurate weighing of the lyophilized peptide, accounting for any counter-ions like trifluoroacetic acid (TFA) which can affect the net peptide content.[2] Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure the peptide has been stored correctly at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If degradation is suspected, obtain a new vial of the peptide.
-
-
Possible Cause 3: Assay conditions are not optimal.
-
Solution: Check the pH of your assay buffer; tyrosinase activity is pH-dependent.[8] Ensure the substrate (L-tyrosine or L-DOPA) concentration is appropriate for the enzyme concentration and the type of inhibition being studied (competitive).
-
-
Possible Cause 4: Issues with the tyrosinase enzyme.
-
Solution: Use a fresh aliquot of tyrosinase. Ensure the enzyme has been stored correctly and has not lost activity. Include a positive control inhibitor, such as kojic acid, to validate enzyme activity and the assay setup.
-
Issue: High variability between replicate wells.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents in each well.
-
-
Possible Cause 2: Precipitation of this compound.
-
Solution: Observe the wells under a microscope to check for any precipitate. If precipitation is observed, consider using a lower concentration of the peptide or a different solvent system for the stock solution.
-
Melanin Content Assay in B16 Melanoma Cells
Issue: No significant decrease in melanin content after treatment with this compound.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: Melanin synthesis is a relatively slow process. Ensure that the cells are treated with this compound for a sufficient duration, typically 48-72 hours, to observe a noticeable effect on melanin levels.[9]
-
-
Possible Cause 2: Low basal melanin production.
-
Solution: If the B16 cells are not producing a sufficient amount of melanin at baseline, the inhibitory effect of this compound may be difficult to detect. Consider stimulating melanogenesis with an agent like alpha-melanocyte-stimulating hormone (α-MSH) to increase the dynamic range of the assay.[9][10]
-
-
Possible Cause 3: this compound degradation.
Issue: High background in the absorbance reading.
-
Possible Cause 1: Interference from phenol red in the culture medium.
-
Solution: Use phenol red-free medium for the final incubation and measurement steps. Alternatively, include a blank control (medium without cells) to subtract the background absorbance.
-
-
Possible Cause 2: Incomplete cell lysis.
-
Solution: Ensure complete lysis of the cells to release all the melanin. Sonication or the use of a suitable lysis buffer (e.g., containing NaOH) is recommended.[12]
-
Cell Viability Assay (e.g., MTT, XTT)
Issue: Unexpected cytotoxicity observed with this compound treatment.
-
Possible Cause 1: High concentration of the peptide.
-
Solution: While this compound is generally considered non-cytotoxic at effective concentrations for melanin inhibition, very high concentrations may impact cell viability.[1] Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is well below the toxic threshold (typically <0.5%).[7] Include a vehicle control (medium with the same concentration of solvent but without the peptide) in your experiment.
-
-
Possible Cause 3: Contamination of the peptide stock.
-
Solution: Ensure that the peptide stock solution was prepared under sterile conditions to prevent bacterial or fungal contamination, which can lead to cell death.
-
Issue: Inconsistent results in the viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding the plates. Pipette carefully and avoid introducing bubbles. Allow the plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Enzyme/Cell Type | Value | Reference |
| IC50 | Mushroom Tyrosinase | 40 µM | [1][2] |
| Kd | Tyrosinase | 61.1 µM | [1][2] |
| Melanin Reduction | Melanocytes (at 100 µM) | ~43% | [1][6] |
| Human Tyrosinase Inhibition | (at 100 µM) | 25-35% | [1][6] |
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
This compound
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Method:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add a fixed volume of each this compound dilution. Include a positive control (e.g., kojic acid) and a negative control (buffer only).
-
Add a solution of mushroom tyrosinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition and calculate the IC50 value.
Melanin Content Assay (B16 Melanoma Cells)
Materials:
-
B16 Melanoma Cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., 1N NaOH)
-
96-well microplate
-
Microplate reader
Method:
-
Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include an untreated control.
-
Incubate the cells for 48-72 hours.
-
After incubation, wash the cells with PBS to remove any residual medium.
-
Lyse the cells by adding the lysis buffer to each well and incubating at an elevated temperature (e.g., 60°C) until the melanin is dissolved.
-
Measure the absorbance of the lysate at a wavelength of approximately 405-490 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, which can be determined using a separate protein assay (e.g., BCA assay).
MTT Cell Viability Assay
Materials:
-
Cells of interest (e.g., B16 Melanoma Cells)
-
Cell Culture Medium
-
This compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Method:
-
Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [novoprolabs.com]
- 3. New tyrosinase inhibitory decapeptide: Molecular insights into the role of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dorseteye.com [dorseteye.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Cell-layer-associated proteolytic cleavage of the telopeptides of type I collagen in fibroblast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Methods to prevent Decapeptide-12 precipitation in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of Decapeptide-12 in buffer solutions during experimental procedures.
Troubleshooting Guide
Researchers may encounter precipitation of this compound, a basic peptide with an estimated isoelectric point (pI) between 10.2 and 10.5, during formulation. This guide provides a systematic approach to identify and resolve these issues.
Problem: this compound Precipitates Out of Solution
The precipitation of this compound can be attributed to several factors, including pH, buffer composition, ionic strength, temperature, and peptide concentration. The following workflow can help diagnose and solve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for dissolving this compound?
A1: As a basic peptide with an estimated isoelectric point (pI) of 10.2-10.5, this compound is least soluble at this pH. To maintain its solubility, the buffer pH should be at least two units below its pI. Therefore, a pH range of 4.0 to 6.0 is recommended. Basic peptides are often soluble in slightly acidic conditions.[1][2][3]
Q2: Which buffer systems are recommended for this compound formulations?
A2: While phosphate-buffered saline (PBS) is common, citrate and acetate buffers are often better choices for preventing precipitation of peptides.[4][5] Phosphate buffers can sometimes lead to pH shifts upon freezing and thawing, which can induce aggregation.[4][5]
Q3: How does ionic strength affect the solubility of this compound?
A3: The effect of ionic strength on peptide solubility can be complex. For some peptides, low salt concentrations can increase solubility by reducing electrostatic interactions between peptide molecules. However, high salt concentrations can lead to "salting out" and cause precipitation. It is advisable to start with a low ionic strength (e.g., <50 mM) and optimize as needed.
Q4: Can the concentration of this compound influence its stability?
A4: Yes, higher concentrations of peptides are more prone to aggregation and precipitation. If you are observing precipitation, consider reducing the working concentration of this compound.
Q5: What are stabilizing excipients and how can they prevent precipitation?
A5: Stabilizing excipients are additives that can improve the stability of peptides in solution. Common stabilizers include:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol, sorbitol): These molecules are preferentially excluded from the peptide's surface, which favors the more compact, native state of the peptide and reduces the likelihood of aggregation.[6][7]
-
Amino Acids (e.g., arginine, glycine): Arginine, in particular, can help to solubilize peptides and prevent aggregation.[8][9]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can be useful in preventing surface-induced aggregation, but their use should be carefully evaluated as they can sometimes promote other forms of aggregation.
Q6: What are the recommended storage conditions for this compound solutions?
A6: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability.[10][11][12] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[12] For short-term storage (up to a week), a refrigerated temperature of 4°C is acceptable.[12][13]
Experimental Protocols
Protocol 1: Basic Solubilization of this compound
This protocol provides a starting point for dissolving lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile deionized water or a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target concentration.
-
Gently vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
If the peptide does not fully dissolve, sonication for short periods (10-20 seconds) in a water bath can be attempted.
-
Once dissolved, centrifuge the solution briefly to pellet any insoluble material.
-
For long-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Formulation of this compound with Stabilizers
This protocol describes the preparation of a this compound solution with the inclusion of a stabilizing excipient.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Stabilizer stock solution (e.g., 50% (w/v) Sucrose, 1M Arginine)
-
Sterile buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
Procedure:
-
Prepare the desired buffer solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Add the stabilizer to the buffer at the desired final concentration. See the table below for suggested starting concentrations.
-
Dissolve the lyophilized this compound directly in the buffer containing the stabilizer, following the steps in Protocol 1.
-
Alternatively, the stabilizer can be added to a pre-dissolved this compound solution.
-
Gently mix the solution until the stabilizer is fully dissolved and the solution is homogenous.
-
Store the final formulation as described in Protocol 1.
Data Presentation: Suggested Starting Concentrations of Stabilizers
| Stabilizer | Suggested Starting Concentration | Notes |
| Sucrose | 5% - 10% (w/v) | Can improve stability during freeze-thaw cycles and long-term storage.[7] |
| Trehalose | 5% - 10% (w/v) | Similar to sucrose, effective as a cryoprotectant and lyoprotectant. |
| Mannitol | 2% - 5% (w/v) | Often used as a bulking agent in lyophilized formulations. |
| Sorbitol | 2% - 5% (w/v) | A polyol that can help stabilize peptides. |
| Arginine | 50 mM - 150 mM | Can enhance solubility and reduce aggregation.[8][9] |
| Glycine | 100 mM - 250 mM | A simple amino acid that can act as a stabilizer. |
Signaling Pathways and Experimental Workflows
Logical Relationship for Buffer Selection
Caption: Decision process for selecting an appropriate buffer system.
Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating the stability of this compound formulations.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound [novoprolabs.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. cusabio.com [cusabio.com]
- 13. experchem.com [experchem.com]
Technical Support Center: Addressing Cytotoxicity of Decapeptide-12 at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential cytotoxicity of Decapeptide-12, particularly when used at high concentrations in experimental settings.
I. Troubleshooting Guide
Issue: Unexpected Cell Death or Reduced Viability in Culture
Researchers may observe a decrease in cell viability or overt cytotoxicity when using this compound at high concentrations. This guide provides a systematic approach to troubleshoot this issue.
1. Confirm this compound Concentration and Purity:
-
Action: Verify the calculated concentration of your stock solution and working dilutions. Ensure the purity of the this compound used, as impurities from synthesis can contribute to cytotoxicity.
-
Recommendation: If possible, obtain a certificate of analysis (CoA) for the peptide batch to confirm its purity.
2. Evaluate Solvent Toxicity:
-
Action: If using a solvent such as DMSO to dissolve this compound, run a vehicle control with the same final concentration of the solvent in your cell culture medium.
-
Recommendation: Keep the final concentration of DMSO below 0.1% to minimize solvent-induced cytotoxicity.
3. Assess Cell Health and Culture Conditions:
-
Action: Ensure that the cell line is healthy, free from contamination (e.g., mycoplasma), and cultured under optimal conditions (e.g., media, serum, CO₂ levels).
-
Recommendation: Passage cells appropriately and avoid using cells that are over-confluent or have been in culture for an extended number of passages.
4. Perform a Dose-Response Cytotoxicity Assay:
-
Action: To determine the precise cytotoxic concentration for your specific cell line, perform a dose-response experiment using a range of this compound concentrations.
-
Recommendation: A common starting point is to use a broad range (e.g., 10 µM to 1 mM) and then narrow it down to determine the IC50 (half-maximal inhibitory concentration).
Logical Troubleshooting Flow:
Validation & Comparative
Decapeptide-12 vs. Hydroquinone: A Comparative Efficacy Guide for Hyperpigmentation Treatment
An in-depth analysis for researchers and drug development professionals on the performance, mechanisms, and safety of Decapeptide-12 compared to the long-standing benchmark, hydroquinone, in the management of hyperpigmentation.
Introduction
The quest for effective and safe treatments for hyperpigmentation, a common dermatological concern, has led to the investigation of numerous compounds that modulate melanin synthesis. For decades, hydroquinone has been the gold standard for skin lightening. However, concerns regarding its safety profile have spurred the development of alternative agents. Among these, this compound has emerged as a promising synthetic oligopeptide. This guide provides a comprehensive comparison of the efficacy of this compound and hydroquinone, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.
Mechanisms of Action: A Tale of Two Inhibitors
Both this compound and hydroquinone exert their primary effects by targeting tyrosinase, the rate-limiting enzyme in melanogenesis. However, their specific interactions with this enzyme and the downstream consequences for melanocytes differ significantly.
This compound is a synthetic peptide composed of ten amino acids that acts as a competitive inhibitor of tyrosinase.[1] Its structure allows it to bind to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] This inhibition of tyrosinase activity leads to a reduction in melanin synthesis.[1] Notably, this compound is reported to modulate melanin production without inducing cytotoxicity in melanocytes, suggesting a more targeted and less damaging approach to depigmentation.[3][4]
Hydroquinone , a hydroxyphenolic compound, also inhibits tyrosinase, but its mechanism is more complex and less specific.[5][6] It acts as a substrate for tyrosinase, leading to the formation of reactive oxygen species and quinones within melanocytes.[4][5] These byproducts can cause oxidative stress and are cytotoxic to melanocytes, ultimately leading to a reduction in the melanocyte population and, consequently, decreased melanin production.[4][7] While effective, this cytotoxic action is the basis for some of the safety concerns associated with long-term hydroquinone use.[8]
Quantitative Data Presentation
The following table summarizes the available quantitative data comparing the in vitro efficacy of this compound and hydroquinone. It is important to note that direct head-to-head clinical trial data with standardized protocols are limited in the publicly available literature.
| Parameter | This compound | Hydroquinone | Reference |
| Tyrosinase Inhibition (IC50) | 40 µM (human tyrosinase) | ~4400 µM (human tyrosinase) | [9] |
| Potency vs. Hydroquinone | ~17-fold more potent tyrosinase inhibitor | - | [3] |
| Melanin Reduction (in vitro) | Significant reduction in melanin content | Significant reduction in melanin content | [9][10] |
| Cytotoxicity to Melanocytes | Non-cytotoxic | Cytotoxic | [3][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and hydroquinone.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is a common method to screen for tyrosinase inhibitors.
-
Principle: The enzymatic activity of mushroom tyrosinase is measured by monitoring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at 475 nm. The reduction in dopachrome formation in the presence of an inhibitor indicates its inhibitory activity.
-
Materials:
-
Mushroom tyrosinase (e.g., 30 U/mL)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 10 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Aliquots of the test compounds at various concentrations are added to the wells of a 96-well plate.
-
Mushroom tyrosinase solution and phosphate buffer are then added to each well.
-
The plate is pre-incubated at room temperature for a defined period (e.g., 10 minutes).
-
The reaction is initiated by adding the L-DOPA solution to each well.
-
The plate is incubated at 37°C for a specific time (e.g., 20 minutes).
-
The absorbance is measured at 475 nm using a spectrophotometer.
-
The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells (Cell-Based)
This assay quantifies the amount of melanin produced by cultured melanoma cells after treatment with test compounds.
-
Principle: The amount of melanin in cell lysates is determined spectrophotometrically after solubilizing the melanin pigment.
-
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium and supplements
-
Test compounds (this compound, hydroquinone)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
B16F10 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with the lysis buffer.
-
The cell lysates are incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 1 hour) to solubilize the melanin.
-
The absorbance of the solubilized melanin is measured at 405 nm using a spectrophotometer.
-
The melanin content is often normalized to the total protein content of the cells to account for any effects of the compounds on cell proliferation.
-
The percentage of melanin reduction is calculated by comparing the melanin content of treated cells to that of untreated control cells.
-
Clinical Efficacy and Safety Profile
While direct comparative clinical trials are not abundant in published literature, existing studies on individual agents provide valuable insights.
This compound has been evaluated in several open-label studies for the treatment of facial hyperpigmentation, including melasma.[4][11] These studies have demonstrated a good safety profile with a low incidence of side effects such as irritation.[11] One study reported that a regimen including 0.01% this compound cream led to mean decreases of 36% in MASI (Melasma Area and Severity Index) scores after 4 weeks and 60% after 16 weeks.[4]
Hydroquinone is a well-established treatment for hyperpigmentation, with numerous clinical trials supporting its efficacy, typically at concentrations of 2-5%.[9] It has been shown to be effective in reducing MASI scores in patients with melasma.[9] However, its use is associated with a higher incidence of adverse effects, including skin irritation, redness, and the potential for ochronosis (a bluish-black discoloration of the skin) with long-term use.[8]
Conclusion
This compound presents a compelling alternative to hydroquinone for the treatment of hyperpigmentation. In vitro data suggest superior potency in tyrosinase inhibition and a more favorable safety profile due to its non-cytotoxic mechanism of action. While hydroquinone remains a potent and clinically proven agent, its potential for adverse effects necessitates careful consideration and monitoring. The targeted, non-cytotoxic inhibitory action of this compound positions it as a promising candidate for long-term management of hyperpigmentation with a potentially wider safety margin. Further large-scale, randomized, double-blind clinical trials directly comparing the two agents are warranted to definitively establish their relative clinical efficacy and long-term safety.
References
- 1. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 3. An Open‐Label Study Assessing the Efficacy and Tolerability of a Skincare Regimen in Subjects of Different Ethnicities with Moderate‐to‐Severe Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Decapeptide-12 vs. Kojic Acid: A Comparative Guide to Melanin Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Decapeptide-12 and kojic acid, two prominent agents utilized for their melanin-reducing properties in dermatological and cosmetic research. We will delve into their mechanisms of action, quantitative efficacy based on experimental data, and the protocols underpinning these findings.
Introduction
Melanogenesis, the process of melanin production, is a focal point for research into hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. The key regulatory enzyme in this pathway is tyrosinase.[1][2] Consequently, the inhibition of this enzyme is the most common strategy for developing skin-lightening agents.[1]
This compound , a synthetic oligopeptide with the sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has emerged as a potent tyrosinase inhibitor.[3] It is recognized for its targeted action and favorable safety profile, making it a subject of interest for advanced dermatological formulations.[4][5]
Kojic acid , a naturally derived fungal metabolite, is a well-established tyrosinase inhibitor used extensively in cosmetic and pharmaceutical applications.[6][7] Its mechanism involves chelating the copper ions essential for tyrosinase function, thereby disrupting the melanin synthesis pathway.[2][6]
Mechanism of Action
Both this compound and kojic acid exert their primary effect by inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis. However, their specific molecular interactions with the enzyme differ.
-
This compound: Functions as a competitive inhibitor of tyrosinase.[3][8] Its structure, particularly the tyrosine residues, allows it to act as a substrate analogue, binding to the active site of the enzyme.[3][9] This binding prevents the natural substrate, L-tyrosine, from being converted to L-DOPA, the first step in melanin synthesis.[1][3] This targeted inhibition occurs without suppressing cell proliferation or inducing cytotoxicity.[3][4]
-
Kojic Acid: Acts primarily by chelating the two copper ions within the active site of the tyrosinase enzyme.[2][6] This action disrupts the enzyme's structure and function, rendering it inactive.[6] Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity (L-tyrosine to L-DOPA) and a mixed inhibitory effect on the diphenolase activity (L-DOPA to dopaquinone) of mushroom tyrosinase.[2]
Quantitative Performance Data
The efficacy of tyrosinase inhibitors can be quantified through in vitro enzyme activity assays and cell-based melanin production assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Parameter | This compound | Kojic Acid | Source(s) |
| Tyrosinase Inhibition (Mushroom) | |||
| IC50 (Monophenolase) | 123 µM | - | [4][8] |
| IC50 (Diphenolase) | 40 µM | 13.14 µg/mL (~92 µM) | [8][10][11] |
| Inhibition Type | Competitive | Competitive (Monophenolase), Mixed (Diphenolase) | [2][8] |
| Tyrosinase Inhibition (Human) | 25-35% inhibition at 100 µM | - | [4][8] |
| Cellular Melanin Reduction | 43% reduction at 100 µM in melanocytes (7 days) | Effective reduction in B16F10 cells | [4][8][12] |
| Clinical Efficacy (Melasma) | 60% mean decrease in MASI score over 16 weeks (part of a system) | Comparable efficacy to 4% hydroquinone | [13][14][15] |
| Cytotoxicity | No cytotoxicity observed in melanocytes | Low cytotoxicity at effective concentrations | [4][16] |
Note: Direct comparative studies under identical conditions are limited. IC50 values can vary based on assay conditions and enzyme source.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare these compounds.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase, a common model enzyme.
Methodology:
-
Preparation of Solutions:
-
Mushroom tyrosinase enzyme is dissolved in a phosphate buffer (e.g., 50 mM, pH 6.8).
-
The substrate, L-DOPA or L-Tyrosine, is prepared in the same buffer.
-
Test compounds (this compound, Kojic Acid) are dissolved in an appropriate solvent and serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
Data Acquisition:
-
Analysis:
-
The rate of reaction (slope of absorbance vs. time) is calculated.
-
The percentage of tyrosinase inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.[17]
-
The IC50 value is calculated by plotting percent inhibition against inhibitor concentration.
-
This assay quantifies the ability of a compound to reduce melanin production in a cell culture model, typically using B16F10 mouse melanoma cells, which are robust melanin producers.
Methodology:
-
Cell Culture: B16F10 mouse melanoma cells are seeded in multi-well plates and cultured in DMEM medium supplemented with fetal bovine serum until they reach a desired confluency.[18]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or kojic acid) or a vehicle control. Cells are typically incubated for 48 to 72 hours.[19][20] Optionally, melanogenesis can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH).[21]
-
Melanin Extraction:
-
Quantification:
-
The absorbance of the solubilized melanin is measured using a spectrophotometer at a wavelength of around 492 nm.[22]
-
-
Normalization: To account for differences in cell number, the melanin content is often normalized to the total protein content of the cell lysate, which is measured in parallel using a standard protein assay (e.g., Bio-Rad DC or BCA protein assay).[22]
-
Analysis: The final results are expressed as a percentage of melanin content relative to the untreated control cells.
Safety and Clinical Considerations
-
This compound: A key advantage highlighted in the literature is its high safety profile. Studies indicate it is non-cytotoxic and has a low incidence of side effects like skin irritation, making it suitable for a wide range of skin types.[4][23] Clinical evaluations of systems containing this compound have shown them to be well-tolerated.[4][13]
-
Kojic Acid: While considered one of the most effective skin lightening agents, kojic acid can cause contact dermatitis, skin irritation, and redness in some individuals.[7][24] Its use in cosmetic products is typically restricted to concentrations of 1% or less to minimize these risks.[7]
Conclusion
Both this compound and kojic acid are effective inhibitors of tyrosinase and melanin production.
-
This compound represents a more modern, targeted approach. Its competitive inhibition mechanism and larger molecular size are associated with high specificity and an excellent safety profile, with minimal reported irritation.[3][4] The in vitro data shows potent inhibition of mushroom tyrosinase, and cellular assays confirm a significant reduction in melanin content without affecting cell viability.[4][8]
-
Kojic acid is a well-established and potent agent with a long history of use. Its efficacy is supported by substantial research, though it is accompanied by a higher potential for skin sensitivity.[6][24]
For drug development professionals and researchers, this compound offers a promising alternative to traditional agents, particularly where safety and low irritancy are paramount. Kojic acid remains a relevant and effective compound, often used as a benchmark in screening for new tyrosinase inhibitors.[12] The choice between them may depend on the specific application, formulation goals, and desired balance between potency and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dorseteye.com [dorseteye.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Kojic Acid: Side Effects and Benefits [healthline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [novoprolabs.com]
- 12. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topical Treatments for Melasma: A Systematic Review of Randomized Controlled Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. Kojic acid-natural product conjugates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. jfda-online.com [jfda-online.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant and Skin-Whitening Efficacy of a Novel Decapeptide (DP, KGYSSYICDK) Derived from Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. nbinno.com [nbinno.com]
- 23. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Decapeptide-12 and Other Leading Depigmenting Agents
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective and safe treatments for hyperpigmentation is a cornerstone of dermatological research. While numerous agents are available, a thorough understanding of their comparative safety profiles is crucial for informed decision-making in research and product development. This guide provides an objective comparison of the safety of Decapeptide-12 against other widely used depigmenting agents: hydroquinone, kojic acid, arbutin, and retinoids, supported by experimental data and detailed methodologies.
Executive Summary
Hyperpigmentation, the excess production of melanin, is addressed by various compounds that interfere with the melanin synthesis pathway. This compound, a synthetic oligopeptide, has emerged as a promising agent with a favorable safety profile, primarily attributed to its targeted inhibition of tyrosinase without inducing cytotoxicity. This contrasts with traditional agents like hydroquinone, which, despite its efficacy, carries risks of significant side effects. This guide delves into the mechanisms of action, in vitro cytotoxicity, and clinical safety of these key depigmenting agents to provide a comprehensive safety comparison.
Mechanisms of Depigmentation and Associated Safety Concerns
The primary mechanism for many depigmenting agents is the inhibition of tyrosinase, the key enzyme in melanogenesis. However, the specificity and cellular impact of this inhibition vary significantly, influencing the overall safety profile of each agent.
This compound: This oligopeptide acts as a competitive inhibitor of the tyrosinase enzyme.[1] Its mechanism is highly specific, reducing melanin production without being cytotoxic to melanocytes.[2] This targeted action minimizes the risk of cell death and subsequent inflammatory responses, contributing to its high safety profile.
Hydroquinone: Long considered the gold standard for treating hyperpigmentation, hydroquinone inhibits tyrosinase and can also lead to the destruction of melanocytes.[3][4] This melanocytotoxic action, while effective, is also the source of its primary safety concerns, including skin irritation, contact dermatitis, and the rare but disfiguring condition, exogenous ochronosis.[5][6]
Kojic Acid: Derived from fungi, kojic acid also inhibits tyrosinase.[7] However, it is associated with a high potential for causing contact dermatitis and skin irritation.[8][9]
Arbutin: A naturally occurring derivative of hydroquinone, arbutin functions by inhibiting tyrosinase.[7] It is generally considered to be a safer alternative to hydroquinone, but it can still cause skin irritation, and at high concentrations, there is a risk of paradoxical hyperpigmentation.[10][11]
Retinoids: This class of compounds, including tretinoin and retinol, accelerates skin cell turnover and inhibits tyrosinase transcription.[12] Their primary side effects are related to skin irritation, erythema, and peeling, often referred to as "retinoid dermatitis."[13]
Below is a diagram illustrating the primary signaling pathway targeted by most of these agents.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. cir-safety.org [cir-safety.org]
- 3. An update on the safety of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. Contact allergy to kojic acid in skin care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kojic Acid: Side Effects and Benefits [healthline.com]
- 10. us.typology.com [us.typology.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Decapeptide-12: A Potent Tyrosinase Inhibitor for Hyperpigmentation Research
A comparative analysis of Decapeptide-12 against other well-known tyrosinase inhibitors reveals its significant potential in the field of dermatology and drug development for hyperpigmentation disorders. Experimental data consistently demonstrates its superior inhibitory activity, particularly when compared to industry staples such as hydroquinone.
This compound is a synthetic oligopeptide that has garnered considerable attention for its ability to competitively inhibit tyrosinase, the key enzyme in melanin synthesis.[1][2][3] This inhibitory action effectively reduces the production of melanin, making it a promising candidate for treating hyperpigmentation conditions like melasma and age spots.[3] Unlike some traditional depigmenting agents, this compound has been shown to reduce melanin content in melanocytes without exhibiting cytotoxicity, highlighting its favorable safety profile.[4]
Comparative Potency of Tyrosinase Inhibitors
The potency of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
Data from various studies, primarily utilizing mushroom tyrosinase, indicates that this compound possesses a strong inhibitory effect. One study reported an IC50 value of 40 μM for this compound against mushroom tyrosinase, which is significantly lower than that of hydroquinone (680 μM) under the same experimental conditions.[4] This suggests that this compound is approximately 17 times more potent than hydroquinone in this assay.
While direct comparative studies with a broad range of inhibitors under identical conditions are limited, the available data provides valuable insights into the relative potency of this compound.
| Inhibitor | Tyrosinase Source | IC50 (μM) | Reference(s) |
| This compound | Mushroom | 40 | [1][2][4] |
| Hydroquinone | Mushroom | 680 | [4] |
| Hydroquinone | Human | 4400 | [5] |
| Kojic Acid | Mushroom | 18.25 - 22.25 | [5] |
| Kojic Acid | Human | >500 | [6] |
| Arbutin (β-Arbutin) | Mushroom | 1687 | [7] |
| Arbutin (β-Arbutin) | Human | 6500 | [5] |
| α-Arbutin | Mushroom | 6499 | [7] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme (mushroom vs. human), substrate used (L-tyrosine or L-DOPA), and assay buffer conditions. The data presented here is for comparative purposes and is collated from multiple sources.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor potency, a standardized experimental protocol is crucial. The following is a detailed methodology for a common in vitro tyrosinase inhibition assay using mushroom tyrosinase and L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound and other test inhibitors
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-510 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 30-50 U/mL.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).
-
Inhibitor Solutions: Dissolve this compound and other test inhibitors in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1-5%).
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
100 µL of 0.1 M phosphate buffer (pH 6.8)
-
20 µL of the test inhibitor solution at various concentrations (or DMSO for the control).
-
40 µL of the mushroom tyrosinase enzyme solution (30 U/mL).
-
-
Pre-incubate the plate at room temperature (or a specified temperature, e.g., 25°C or 37°C) for 10 minutes.[8][9]
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.[8]
-
Immediately measure the absorbance of the solution at 475 nm (or a similar wavelength for dopachrome detection) using a microplate reader.[8][10][11]
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20-60 minutes) to monitor the formation of dopachrome.[9]
4. Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition can be calculated using the following formula:
% Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the concentration of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of tyrosinase.[1][2] This means it reversibly binds to the active site of the enzyme, competing with the natural substrate, tyrosine. This binding prevents tyrosine from being converted to L-DOPA and subsequently to dopaquinone, the precursor to melanin.
The following diagram illustrates the simplified signaling pathway of melanogenesis and the point of inhibition by this compound.
Experimental Workflow
The general workflow for evaluating the potency of a tyrosinase inhibitor like this compound involves a series of steps from initial screening to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [novoprolabs.com]
- 3. omizzur.com [omizzur.com]
- 4. researchgate.net [researchgate.net]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. 3.5. Mushroom Tyrosinase Activity Inhibition Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Decapeptide-12: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures for the proper disposal of Decapeptide-12, a non-hazardous synthetic oligopeptide. By adhering to these protocols, laboratories can ensure a safe operational environment and compliance with standard disposal regulations. The information presented is intended to be a primary resource for laboratory safety and chemical handling, directly addressing operational questions regarding the disposal of this material.
Safety and Disposal Overview
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. This classification simplifies disposal procedures, as it does not require management as hazardous waste. However, proper laboratory practices should always be observed to minimize environmental impact and maintain a safe workplace.
The following table summarizes key data for the handling and disposal of this compound. It is important to note the absence of specific quantitative limits for disposal, indicating that general non-hazardous chemical disposal guidelines are applicable.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations. | [2] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | [2] |
| Personal Protective Equipment (PPE) | Wear gloves, protective clothing, and chemical safety glasses. | [3] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and concentration. The following protocols provide guidance for various common laboratory scenarios.
Disposal of Solid (Lyophilized) this compound
Solid, non-hazardous chemicals like this compound can typically be disposed of in the regular solid waste stream, provided they are not mixed with any hazardous materials.
Protocol:
-
Ensure Proper Labeling: Confirm the container is clearly labeled as "this compound" and "Non-Hazardous."
-
Containment: Place the vial or container of solid this compound into a larger, sealable bag or secondary container.
-
Final Disposal: This secondary container can then be placed directly into a designated laboratory solid waste bin for non-hazardous materials, which is ultimately disposed of in the municipal landfill. Do not place in a general lab trash can that may be handled by custodial staff.[4]
Disposal of Concentrated this compound Solutions
Concentrated solutions should be diluted before disposal. Organic solvents, if used for solubilization, may have their own specific disposal requirements. The following protocol assumes an aqueous solution.
Protocol:
-
Dilution: Dilute the concentrated this compound solution with a large volume of water (at least 100-fold dilution is recommended as a general good practice).
-
pH Neutralization: Check the pH of the diluted solution. If it is outside the neutral range of 5.5 to 9.5, neutralize it using a suitable acid or base.[5]
-
Drain Disposal: The neutralized, dilute solution can be poured down the sink drain with copious amounts of running water.[4][5] This is permissible for non-hazardous, water-soluble chemicals.
Disposal of Dilute Aqueous Solutions of this compound
Dilute aqueous solutions, such as those used in assays or as experimental remainders, are the simplest to dispose of.
Protocol:
-
Confirm Non-Hazardous Nature: Ensure no hazardous chemicals have been added to the solution during the experiment. If other hazardous components are present, the entire mixture must be treated as hazardous waste.
-
pH Check: Verify the pH of the solution is between 5.5 and 9.5.[5]
-
Drain Disposal: Dispose of the solution directly down the drain with a continuous flow of water.
Disposal of Empty this compound Containers
Empty containers that held this compound should be prepared for disposal to prevent any misunderstanding of their contents.
Protocol:
-
Rinsing: Rinse the empty container (e.g., vial, tube) three times with a suitable solvent (e.g., water). The rinsate can be disposed of down the drain.
-
Defacing: Deface the original label on the container by striking through the chemical name or removing the label entirely.[4] This indicates that the container no longer holds the chemical.
-
Final Disposal: The rinsed and defaced container can be disposed of in the regular laboratory trash.
Experimental Protocols and Visualizations
To further support laboratory professionals, this section provides a workflow for disposal decision-making and a diagram of the known signaling pathway for this compound.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in various forms.
Caption: Decision workflow for the disposal of this compound.
Mechanism of Action: Tyrosinase Inhibition Pathway
This compound functions by inhibiting the enzyme tyrosinase, a key regulator of melanin production (melanogenesis). Understanding this pathway is crucial for its application in dermatological and pigmentation research.
Caption: this compound inhibits tyrosinase, blocking melanin production.
References
Personal protective equipment for handling Decapeptide-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for Decapeptide-12. Adherence to these procedures is critical for maintaining laboratory safety, ensuring the integrity of the product, and minimizing risk. While this compound is not classified as a hazardous substance, following standard laboratory best practices for handling chemicals is paramount.
Personal Protective Equipment (PPE) and Safety Recommendations
While specific occupational exposure limits for this compound have not been established, and the substance is not classified as hazardous, the following personal protective equipment is recommended to ensure safety and prevent contamination.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent contamination of the peptide and protect the user from potential irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes during reconstitution or handling of solutions.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from accidental spills.[1] |
| Respiratory Protection | Not generally required | Use in a biosafety cabinet or chemical fume hood is recommended when handling the powder form to limit aerosol exposure.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
Handling Lyophilized this compound
Step-by-Step Protocol:
-
Storage of Lyophilized Peptide: Upon receipt, store the lyophilized this compound in a cool, dark place. For long-term storage, a temperature of -20°C or colder is recommended.[4][5]
-
Equilibration: Before opening, remove the container from cold storage and allow it to equilibrate to room temperature in a desiccator. This crucial step prevents condensation and moisture contamination, which can degrade the peptide.[4][5]
-
Handling: Always wear gloves to prevent contamination from enzymes and bacteria.[5] Handle the peptide in a clean, designated area.
-
Weighing: Once at room temperature, carefully open the container and weigh the desired amount of peptide quickly.
-
Resealing: After dispensing, it is best practice to purge the container with a gentle stream of dry, inert gas (like nitrogen or argon), reseal it tightly, and return it to cold storage at -20°C or colder.[4][5]
Reconstituting this compound
There is no universal solvent for all peptides.[4] The solubility of this compound can be influenced by the presence of Trifluoroacetic acid (TFA) salts from the purification process, which generally enhances solubility in aqueous solutions.[6] It is advisable to test the solubility of a small amount of the peptide first. For solutions, use sterile buffers, typically at a pH of 5-6, to prolong storage life.
Storage of Peptide Solutions
For maximum stability, peptide solutions should be prepared as fresh as possible. If storage is necessary, aliquot the solution into individual vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5] Store these aliquots at -20°C or colder. Solutions of peptides containing certain amino acids can be unstable; for this compound (Sequence: H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH), the presence of Tryptophan (Trp) suggests that solutions may be prone to oxidation.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][7] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[7] |
| Spill | For small spills, pick up the material mechanically.[8] For larger spills, follow institutional procedures for chemical spills.[1] |
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to maintain a safe laboratory environment.
Step-by-Step Disposal Protocol:
-
Segregation: Unused this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, vials) should be considered chemical waste.
-
Containment: Dispose of contaminated solid waste in a designated biohazard container.[1]
-
Labeling: Clearly label the waste container as "Research Peptide Waste – Non-Human Use" or as required by your institution.[1]
-
Consultation: Coordinate with your institution's Environmental Health & Safety (EHS) officer for specific guidelines on peptide disposal.[1]
-
Final Disposal: Disposal must be carried out according to official institutional and local regulations. Smaller quantities may sometimes be disposed of with household waste, but it is crucial to confirm this with your EHS department.[8] Do not allow the product to enter sewers or ground water.[8]
References
- 1. midwestpeptide.com [midwestpeptide.com]
- 2. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? [microcare.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. novoprolabs.com [novoprolabs.com]
- 5. peptide.com [peptide.com]
- 6. This compound [novoprolabs.com]
- 7. abmole.com [abmole.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
